MTEP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNGHCYDWUVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430775 | |
| Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329205-68-7 | |
| Record name | 3-[2-(2-Methyl-4-thiazolyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329205-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329205687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MTEP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA7P9K5S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, commonly known as MTEP, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, this compound has become a crucial tool in neuroscience research to probe the physiological and pathological roles of mGluR5. This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound exerts its effects by binding to an allosteric site on the mGluR5, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, this compound does not directly block the glutamate binding site but rather diminishes the receptor's response to glutamate stimulation. This non-competitive antagonism is a key feature of this compound's pharmacological profile.
The primary downstream signaling cascade inhibited by this compound is the Gq/11 protein-coupled pathway. Activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound's negative allosteric modulation of mGluR5 effectively dampens this entire cascade.
Quantitative Data Summary
The following table summarizes key quantitative parameters that define the potency and binding affinity of this compound for the mGluR5 receptor.
| Parameter | Value | Assay Type | Species | Reference |
| Ki | 16 nM | Radioligand Binding Assay | Rat | [1] |
| IC50 | 5 nM | Intracellular Ca2+ Mobilization Assay | Recombinant | [1] |
| IC50 | ~20 nM | Phosphoinositide Hydrolysis Assay | Rat Cortical Neurons | [1] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical mGluR5 signaling pathway and the point of intervention by this compound.
Caption: Canonical mGluR5 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the antagonistic properties of this compound.
Caption: General experimental workflow for characterizing this compound's mechanism of action.
Detailed Experimental Protocols
Radioligand Binding Assay for mGluR5
This protocol is designed to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell harvesting buffer (e.g., PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)
-
Radioligand: [3H]MPEP (a known mGluR5 antagonist)
-
Non-specific binding control: Unlabeled MPEP (10 µM)
-
This compound at various concentrations
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hmGluR5 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, [3H]MPEP (e.g., 2 nM final concentration), and either vehicle, unlabeled MPEP (for non-specific binding), or varying concentrations of this compound.
-
Add the cell membrane preparation (e.g., 20-50 µg protein per well).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing an IC50 value.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., Glutamate or CHPG)
-
This compound at various concentrations
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating and Dye Loading:
-
Plate HEK293-hmGluR5 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading and, after establishing a baseline, add the mGluR5 agonist (e.g., EC80 concentration).
-
Continue to measure fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Generate a concentration-response curve for this compound and calculate the IC50 value.
-
Western Blot for MAPK (ERK) Phosphorylation
This protocol assesses the effect of this compound on the downstream signaling of mGluR5 by measuring the phosphorylation of ERK.
Materials:
-
Primary cortical neurons or a suitable cell line expressing mGluR5
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with this compound for a specified time, followed by stimulation with an mGluR5 agonist.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the effect of this compound on ERK phosphorylation.
-
Conclusion
This compound is a highly selective and potent negative allosteric modulator of mGluR5. Its mechanism of action, centered on the non-competitive inhibition of the Gq/11-PLC-IP3/DAG signaling cascade, has been extensively characterized through a variety of in vitro assays. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of modulating mGluR5 signaling with this compound and similar compounds.
References
MTEP: A Technical Guide to a Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), this compound has become an invaluable tool in neuroscience research to probe the physiological and pathophysiological roles of mGluR5. This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Parkinson's disease, and Fragile X syndrome. This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, pharmacokinetic profile, and in vivo pharmacology. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate its use in a research setting.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been linked to numerous CNS disorders, making it a key target for therapeutic intervention. This compound has emerged as a highly selective and potent tool compound for studying mGluR5 function, demonstrating superior selectivity compared to its predecessor, MPEP.[1] This guide will detail the pharmacological and experimental profile of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5. It binds to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity, selectivity, in vivo receptor occupancy, and pharmacokinetic parameters.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| IC50 | mGluR5 | Rat | 25.4 nM | [2] |
| Ki | mGluR5 | Human | 32.7 nM | N/A |
| Functional Inhibition | mGluR5 (PI Hydrolysis) | Rat | Significant at 0.02 µM | [3] |
Table 2: Selectivity Profile
| Receptor/Target | Activity | Notes | Reference |
| mGluR1 | Highly selective for mGluR5 over mGluR1 | [1] | |
| Group II mGluRs (mGluR2/3) | No effect | [1] | |
| Group III mGluRs (mGluR4/6/7/8) | No effect | [1] | |
| NMDA Receptors | Inhibition at high concentrations (≥ 20 µM) | Less pronounced than MPEP | [3] |
Table 3: In Vivo Receptor Occupancy and Efficacy
| Parameter | Model | Species | Value | Reference |
| ED50 (Receptor Occupancy) | In vivo microdialysis | Rat | 0.7 - 0.8 mg/kg | [2] |
| Anxiolytic Dose Range | Elevated Plus Maze | Rat | 0.3 - 3.0 mg/kg (i.p.) | [4] |
| Antiparkinsonian-like Effects | Haloperidol-induced catalepsy | Rat | Effective at 3 and 5 mg/kg (i.p.) | N/A |
Table 4: Pharmacokinetic Parameters
| Parameter | Route | Species | Value | Reference |
| Tmax | Oral (30 mg/kg) | Mouse | 0.3 h | N/A |
| t1/2 | Oral (30 mg/kg) | Mouse | 0.5 h | N/A |
| Brain Penetration | Systemic Administration | Rodents | Readily crosses the blood-brain barrier | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of this compound for mGluR5 using a radiolabeled ligand, such as [3H]MPEP or a similar analogue.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing mGluR5 in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]MPEP at its Kd concentration), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animals (e.g., male Wistar rats) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (0.3 - 3.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test. The vehicle is often saline with a small amount of a solubilizing agent like Tween 80.
-
Test Procedure: Place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Haloperidol-Induced Catalepsy for Antiparkinsonian-like Activity
This model assesses the potential of a compound to alleviate the extrapyramidal side effects associated with dopamine D2 receptor antagonists like haloperidol, which is relevant to Parkinson's disease.
Protocol:
-
Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy in rats.
-
Drug Administration: Administer this compound (e.g., 3 and 5 mg/kg, i.p.) at a specified time before or after the haloperidol injection.
-
Catalepsy Assessment: At various time points after haloperidol administration, measure the duration of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove its paws is recorded.
-
Data Analysis: Compare the duration of catalepsy in this compound-treated animals to that in vehicle-treated animals. A significant reduction in the duration of catalepsy indicates a potential antiparkinsonian-like effect.
Conclusion
This compound is a potent, selective, and brain-penetrant non-competitive antagonist of mGluR5. Its favorable pharmacological profile makes it an essential research tool for investigating the role of mGluR5 in the central nervous system. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing this compound in their studies of neurological and psychiatric disorders. Further research into the detailed selectivity profile and dose-response relationships in various in vivo models will continue to refine our understanding of this important pharmacological agent.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and this compound against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of this compound, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Potent mGluR5 Antagonist: A Technical Guide to 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound, also known as MTEP, represents a significant advancement in the development of therapeutic agents for central nervous system (CNS) disorders. This document details the synthetic pathway, experimental protocols for its preparation and biological characterization, and summarizes key quantitative data. Furthermore, it visualizes the underlying signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.
Introduction: The Quest for a Selective mGluR5 Antagonist
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders.[1][2] Early research led to the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective mGluR5 antagonist.[1][3] However, MPEP's utility was limited by its poor aqueous solubility and off-target activities, prompting the search for improved analogues.[4][5]
The development of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound) was a direct result of these efforts.[4][5] By replacing the phenyl ring of an MPEP analogue with a pyridine ring and optimizing the heterocyclic core, researchers aimed to enhance potency, selectivity, and pharmacokinetic properties.[4] This strategic molecular modification led to the identification of this compound as a highly potent and selective mGluR5 antagonist with a more favorable pharmacological profile.[4][5]
Synthesis of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound)
The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in a Sonogashira cross-coupling reaction. The two key building blocks are 3-bromopyridine and 4-ethynyl-2-methylthiazole.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis of this compound, based on established methodologies.
Step 1: Synthesis of 4-Ethynyl-2-methylthiazole (Not explicitly detailed in provided abstracts, but a plausible route is inferred)
The synthesis of this key intermediate would typically involve the introduction of an ethynyl group onto a pre-formed 2-methylthiazole ring, likely from a halogenated precursor such as 4-bromo-2-methylthiazole.
Step 2: Sonogashira Cross-Coupling Reaction
To a solution of 3-bromopyridine (1.0 eq) and 4-ethynyl-2-methylthiazole (1.1 eq) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, is added a catalytic amount of a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 eq), and a co-catalytic amount of copper(I) iodide (CuI) (0.05 eq). The reaction mixture is typically stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, MPEP, for comparative purposes.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | mGluR5 IC50 (nM) | mGluR5 Ki (nM) | log D (pH 7.4) |
| MPEP | 36 | - | 3.5 |
| This compound | 5 | 16 | 2.1 |
Data sourced from references[4][6].
Table 2: In Vivo Efficacy in a Fear-Potentiated Startle (FPS) Model
| Compound | ED50 (mg/kg, i.p.) |
| MPEP | - |
| This compound | 5.4 |
Data sourced from reference[4].
Biological Evaluation: Experimental Protocols and Workflows
The biological activity of this compound was characterized using a combination of in vitro and in vivo assays to determine its potency, selectivity, and anxiolytic-like effects.
In Vitro mGluR5 Antagonist Activity: Calcium Mobilization Assay
The functional antagonist activity of this compound at the mGluR5 receptor is typically assessed by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the receptor.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell-permeant fluorescent calcium indicator dye, Fura-2 AM, is loaded into the cells.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: The mGluR5 agonist, glutamate or quisqualate, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of Fura-2 at its two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Anxiolytic Activity: Fear-Potentiated Startle (FPS) Model
The anxiolytic-like effects of this compound are evaluated in rats using the fear-potentiated startle paradigm. This model assesses the ability of a compound to reduce a conditioned fear response.
Experimental Protocol:
-
Conditioning Phase: Rats are placed in a startle chamber and presented with a neutral stimulus (e.g., a light) paired with a mild aversive stimulus (e.g., a footshock). This pairing leads to the conditioning of a fear response to the light.
-
Drug Administration: On a subsequent day, rats are administered this compound or vehicle intraperitoneally (i.p.) at various doses.
-
Testing Phase: After a set pre-treatment time, the rats are placed back into the startle chamber. They are then presented with a series of acoustic startle stimuli (loud noises) both in the presence and absence of the conditioned stimulus (the light).
-
Startle Response Measurement: The amplitude of the startle response (a whole-body flinch) is measured using a sensitive platform.
-
Data Analysis: The fear-potentiated startle is calculated as the increase in the startle response in the presence of the conditioned stimulus compared to the baseline startle response. The ED50 value for this compound is determined as the dose that produces a 50% reduction in the fear-potentiated startle response.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of mGluR5 Antagonism
The following diagram illustrates the signaling pathway affected by this compound. As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its ability to be activated by glutamate.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Synthesis and Evaluation
The following diagram outlines the logical flow of experiments from the synthesis of this compound to its in vivo characterization.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Conclusion
3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound) stands as a testament to the power of rational drug design. By addressing the shortcomings of its predecessor, MPEP, researchers have developed a potent, selective, and more drug-like mGluR5 antagonist. The detailed synthetic protocols and biological evaluation workflows provided in this guide offer a comprehensive resource for scientists working in the field of CNS drug discovery. The favorable in vitro and in vivo properties of this compound make it an invaluable tool for elucidating the role of mGluR5 in health and disease, and it holds significant promise for the development of novel therapeutics for a variety of neurological and psychiatric conditions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fear-Potentiated Startle in Rats Is Mediated by Neurons in the Deep Layers of the Superior Colliculus/Deep Mesencephalic Nucleus of the Rostral Midbrain through the Glutamate Non-NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of MTEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Its ability to cross the blood-brain barrier and its demonstrated anxiolytic and antidepressant-like effects in vivo make it a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications in neurological and psychiatric disorders.[1][2][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, primarily focusing on its hydrochloride salt, which is the commonly used form in research.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound hydrochloride are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride | [3][6] |
| Molecular Formula | C₁₁H₈N₂S.HCl | [1][3] |
| Molecular Weight | 236.72 g/mol | [1][2][3][5][7][8] |
| Appearance | Solid powder, white to beige | [2][5][9] |
| Purity | ≥98% (HPLC) | [3][8] |
| CAS Number | 1186195-60-7 (hydrochloride); 329205-68-7 (free base) | [1][2][3][8][10] |
| Canonical SMILES | CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | [1][2][6] |
| InChI Key | YCIOJDKGCWAHLR-UHFFFAOYSA-N | [2] |
Solubility
The solubility of this compound hydrochloride has been determined in common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Source |
| Water | Soluble to 100 mM.[3][6] One source indicates 100 mg/mL (422.44 mM) with the need for ultrasonic agitation, while another suggests 30 mg/mL and clear.[4][9] | [3][4][6][9] |
| DMSO | Soluble to 100 mM.[3][6] Another source indicates solubility in DMSO.[5] | [3][5][6] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, DMSO, or a relevant buffer) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of this compound in the diluted solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Acidity Constant (pKa)
The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. While a specific experimentally determined pKa value for this compound was not found in the reviewed literature, the following protocol describes a standard method for its determination.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
-
Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility, to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For polyprotic substances, multiple inflection points may be observed.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross cell membranes and the blood-brain barrier. An experimentally determined logP value for this compound was not found in the public literature. The following protocol outlines the standard shake-flask method for its determination.
Experimental Protocol for logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most widely accepted method for the experimental determination of the octanol-water partition coefficient.
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is gently agitated for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Stability
This compound hydrochloride is generally stable under standard laboratory storage conditions.
-
Solid Form: Store at -20°C for long-term storage.[3] It is stable for shipping at ambient temperatures.[1]
-
In Solution: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] For solutions in solvent, storage at -80°C for 6 months or -20°C for 1 month is suggested.[4] It is advised to equilibrate solutions to room temperature and ensure no precipitation has occurred before use.[1]
Experimental Protocol for Stability Studies
To rigorously assess the stability of this compound under various conditions, a formal stability study should be conducted.
-
Forced Degradation Study: this compound is subjected to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability). These studies help to identify potential degradation products and pathways.
-
Long-Term Stability Study: this compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for an extended period. Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor.[5] mGluR5 is a G-protein coupled receptor (GPCR) that is typically coupled to Gαq/11. Activation of mGluR5 by its endogenous ligand, glutamate, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic plasticity.
As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event changes the conformation of the receptor, thereby preventing its activation by glutamate. By blocking the mGluR5 signaling pathway, this compound can reduce excessive glutamate-mediated excitation, which is implicated in various neurological and psychiatric disorders.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound Activity
The following diagram illustrates a typical workflow for confirming the antagonistic activity of this compound on the mGluR5 receptor.
Caption: Experimental workflow for assessing this compound's antagonistic activity.
Conclusion
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. diposit.ub.edu [diposit.ub.edu]
MTEP: A Technical Guide to its Function as an mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) is a potent and selective negative allosteric modulator (NAM) of mGluR5. As a non-competitive antagonist, this compound offers a nuanced approach to modulating mGluR5 activity, providing therapeutic potential with a potentially wider therapeutic window compared to orthosteric antagonists. This technical guide provides an in-depth overview of this compound's core functions, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Core Function: Negative Allosteric Modulation of mGluR5
This compound exerts its effects by binding to an allosteric site on the mGluR5 receptor, a site distinct from the binding pocket of the endogenous ligand, glutamate. This binding event does not prevent glutamate from binding to the receptor but rather changes the receptor's conformation in such a way that it reduces its affinity for G-proteins and diminishes the efficacy of glutamate-mediated signaling.
Mechanism of Action at the Receptor Level
Upon glutamate binding, mGluR5 typically activates a Gq/11 G-protein, initiating a downstream signaling cascade. This compound's allosteric modulation inhibits this process, leading to a reduction in the activation of phospholipase C (PLC), which in turn decreases the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a reduction in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This dampening of the canonical mGluR5 signaling pathway is the primary mechanism through which this compound exerts its pharmacological effects.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and the prototypical mGluR5 NAM, MPEP, for comparative purposes.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Assay Type | Species | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Radioligand Binding | Rat (Cortical Membranes) | [3H]MPEP | 5.2 | - | (Anderson et al., 2002) |
| This compound | Radioligand Binding | Human (HEK293 cells) | [3H]MPEP | 2.1 | - | (Cosford et al., 2003) |
| This compound | Calcium Mobilization | Rat (Cortical Neurons) | - | - | 29 | (Ribeiro et al., 2010) |
| MPEP | Radioligand Binding | Rat (Hippocampal Membranes) | [3H]MPEP | 16 | - | (Gasparini et al., 1999) |
| MPEP | Calcium Mobilization | Rat (Cortical Astrocytes) | - | - | 34 | (Peavy et al., 2001) |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Species | Behavioral Endpoint | Dose (mg/kg, i.p.) | Effect | Reference |
| This compound | Elevated Plus Maze (Anxiety) | Mouse | % Time in Open Arms | 10 | Increased | (Busse et al., 2004) |
| This compound | Forced Swim Test (Depression) | Rat | Immobility Time | 3, 10 | Decreased | (Poleszak et al., 2006) |
| This compound | Cocaine Self-Administration (Addiction) | Rat | Cocaine Infusions | 10 | Decreased | (Kenny et al., 2005) |
| MPEP | Elevated Plus Maze (Anxiety) | Rat | % Time in Open Arms | 10 | Increased | (Spooren et al., 2000) |
| MPEP | Cocaine Self-Administration (Addiction) | Rat | Cocaine Infusions | 10 | Decreased | (Paterson et al., 2003) |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Materials:
-
Rat cortical membranes
-
[3H]MPEP (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., unlabeled MPEP at high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add rat cortical membranes, [3H]MPEP at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting glutamate-induced calcium release.
Materials:
-
HEK293 cells stably expressing mGluR5
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Glutamate (agonist)
-
This compound (test compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Plate the mGluR5-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a submaximal concentration of glutamate to all wells to stimulate the mGluR5 receptors.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the glutamate-induced calcium response in the presence and absence of the compound.
-
Calculate the IC50 value of this compound by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Elevated Plus Maze Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two open arms and two closed arms of equal size.
-
The closed arms have high walls to create a sense of security.
-
A central platform connecting all four arms.
-
A video camera mounted above the maze to record the animal's behavior.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 30 minutes).
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using the overhead video camera.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
The Structure-Activity Relationship of MTEP Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of mGluR5 Negative Allosteric Modulators
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) analogues as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and design of novel central nervous system (CNS) therapeutics.
Introduction: The Role of mGluR5 in Neurological Disorders
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in a variety of neurological and psychiatric disorders, including anxiety, depression, fragile X syndrome, and substance use disorders, has made it a prime target for therapeutic intervention. Negative allosteric modulators of mGluR5, such as this compound, offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the orthosteric binding site of the endogenous ligand, glutamate. This allows for a more nuanced modulation of receptor activity, potentially leading to improved safety and tolerability profiles compared to competitive antagonists.
The mGluR5 Signaling Cascade
Activation of mGluR5 initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq/11 proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] Downstream of these events, mGluR5 activation can influence various other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt/mammalian target of rapamycin (mTOR) pathways, ultimately leading to changes in gene expression and synaptic plasticity.[1]
Figure 1: Simplified mGluR5 Signaling Pathway.
Structure-Activity Relationship of this compound Analogues
The development of this compound as a potent and selective mGluR5 NAM has spurred extensive research into its analogues to improve pharmacokinetic properties and explore the chemical space around this scaffold. The core structure of this compound consists of a pyridine ring linked via an ethynyl bridge to a 2-methyl-1,3-thiazole ring. Modifications to these three key regions—the pyridine, the ethynyl linker, and the thiazole—have yielded valuable insights into the SAR of this chemical series.
Quantitative Data Presentation
The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of a selection of this compound analogues at the mGluR5 receptor. The data is compiled from a study by Jacobson et al. (2018).
| Compound | R1 (Pyridine) | R2 (Thiazole) | Ki (nM) [³H]MPEP Binding | IC50 (nM) IP1 Assay |
| This compound | H | 2-Methyl | 5.2 | 18 |
| Analogue 1 | 3-F | 2-Methyl | 3.8 | 15 |
| Analogue 2 | 4-F | 2-Methyl | 12 | 45 |
| Analogue 3 | 3-Cl | 2-Methyl | 4.1 | 22 |
| Analogue 4 | 3-Br | 2-Methyl | 6.5 | 31 |
| Analogue 5 | H | H | 150 | >1000 |
| Analogue 6 | H | 2-Ethyl | 8.9 | 35 |
| Analogue 7 | H | 2-CF3 | 25 | 98 |
Key Observations from SAR Data:
-
Substitution on the Pyridine Ring: Small electron-withdrawing groups at the 3-position of the pyridine ring (e.g., F, Cl) are generally well-tolerated and can lead to a slight increase in binding affinity. Substitution at the 4-position appears to be less favorable.
-
The Ethynyl Linker: The rigid ethynyl linker is crucial for high-affinity binding. Its replacement with more flexible linkers typically results in a significant loss of potency.
-
Substitution on the Thiazole Ring: The 2-methyl group on the thiazole ring is important for potency. Replacing it with hydrogen leads to a dramatic decrease in affinity. Larger alkyl groups or electron-withdrawing groups at this position are generally not well-tolerated.
Experimental Protocols
The characterization of this compound analogues typically involves a combination of radioligand binding assays to determine affinity for the mGluR5 receptor and functional assays to measure their ability to inhibit agonist-induced signaling.
Radioligand Binding Assay (Generalized Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGluR5 receptor.
Figure 2: General Workflow of a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human mGluR5 receptor (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in an appropriate buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]MPEP) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a saturating concentration of a known mGluR5 antagonist.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: IP1 Accumulation (Generalized Protocol)
This assay measures the ability of a compound to inhibit the agonist-induced production of inositol monophosphate (IP1), a stable metabolite of IP3.
Methodology:
-
Cell Culture: Cells expressing mGluR5 (e.g., HEK293 or CHO cells) are plated in 96- or 384-well plates and grown to confluence.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound analogue) for a specified time.
-
Agonist Stimulation: The cells are then stimulated with a sub-maximal concentration (e.g., EC80) of an mGluR5 agonist (e.g., glutamate or quisqualate) in the presence of lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[3][4][5]
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is based on a competitive immunoassay principle.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced IP1 accumulation (IC50) is determined by non-linear regression analysis.
Logical Framework for a Structure-Activity Relationship Study
The process of conducting an SAR study for this compound analogues follows a logical and iterative cycle of design, synthesis, and testing.
Figure 3: Logical Flow of a Structure-Activity Relationship Study.
Conclusion and Future Directions
The SAR of this compound analogues has been extensively explored, leading to a deep understanding of the structural requirements for potent and selective mGluR5 negative allosteric modulation. The pyridine, ethynyl, and thiazole moieties all play critical roles in the interaction of these ligands with the receptor. Future efforts in this area may focus on fine-tuning the pharmacokinetic and toxicological profiles of these compounds to identify candidates with optimal drug-like properties for clinical development. The use of computational modeling and structure-based drug design, guided by the growing body of SAR data, will undoubtedly accelerate the discovery of next-generation mGluR5 NAMs for the treatment of a wide range of CNS disorders.
References
- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
MTEP: An In-depth Technical Guide to its Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a critical G-protein coupled receptor (GPCR) involved in excitatory neurotransmission, mGluR5 is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound to its target receptor, mGluR5, detailing quantitative binding data, experimental protocols, and the associated signaling pathways.
Quantitative Binding Affinity of this compound for mGluR5
The binding affinity of this compound for the mGluR5 receptor has been characterized in numerous studies using various radioligands and experimental conditions. The data consistently demonstrates high-affinity binding to the allosteric site of the receptor.
| Parameter | Value | Species | Radioligand | Reference |
| Ki | 462 nM | Rat | Functional Assay | [1] |
| IC50 | 25.4 nM | Not Specified | Not Specified |
This table will be populated with more data as further specific values are identified in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are outlines of key experimental protocols used to characterize the interaction of this compound with mGluR5.
Radioligand Binding Assay
This protocol provides a framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for mGluR5.
Objective: To determine the inhibition constant (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated mGluR5 antagonist, such as [³H]MPEP or a similar ligand that binds to the same allosteric site as this compound.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., unlabeled MPEP).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.
-
Scintillation Cocktail and Counter.
Workflow:
Radioligand Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation: Homogenize cells expressing mGluR5 in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Phosphoinositide Hydrolysis
This assay measures the ability of this compound to inhibit the agonist-induced functional response of mGluR5, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC).
Objective: To determine the functional potency (IC₅₀) of this compound by measuring its ability to block agonist-stimulated phosphoinositide (PI) hydrolysis.
Materials:
-
Cell Line: Cells expressing mGluR5.
-
Radiolabel: [³H]myo-inositol.
-
Agonist: A specific mGluR5 agonist (e.g., CHPG).
-
Test Compound: this compound.
-
Stimulation Buffer: A buffer containing LiCl to inhibit inositol monophosphatase.
-
Ion-exchange Chromatography Columns.
-
Scintillation Cocktail and Counter.
Workflow:
Phosphoinositide Hydrolysis Assay Workflow
Detailed Steps:
-
Cell Culture and Labeling: Plate mGluR5-expressing cells and label them by overnight incubation with [³H]myo-inositol, which is incorporated into the cell membranes as phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.
-
Stimulation: Add the mGluR5 agonist along with LiCl to the cells and incubate for a specific time. LiCl prevents the breakdown of inositol monophosphate, allowing for the accumulation of total inositol phosphates (IPs).
-
Extraction: Stop the reaction and lyse the cells. Extract the soluble inositol phosphates.
-
Separation: Apply the cell extracts to an ion-exchange chromatography column to separate the total inositol phosphates from other cellular components.
-
Quantification: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]IPs accumulated as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
mGluR5 Signaling Pathway
This compound, as a negative allosteric modulator, does not directly compete with the endogenous ligand glutamate at the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby inhibiting downstream signaling.
The canonical signaling pathway for mGluR5 is initiated by its activation, leading to the coupling of the Gαq subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including ion channels and other kinases, ultimately influencing neuronal excitability and synaptic plasticity.
mGluR5 Signaling Pathway and this compound Inhibition
Off-Target Binding Profile
A comprehensive understanding of a compound's selectivity is paramount in drug development. While this compound is highly selective for mGluR5, it is essential to characterize its binding to other receptors, ion channels, and enzymes to assess potential off-target effects. This is typically achieved by screening the compound against a large panel of known biological targets.
A table summarizing the off-target binding profile of this compound will be included here as data from selectivity panel screens becomes available.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of mGluR5. Its high affinity and selectivity make it a lead compound in the development of therapeutics for various CNS disorders. This guide provides a foundational understanding of this compound's interaction with its target receptor, offering detailed protocols and a summary of its binding characteristics to aid researchers and drug development professionals in their endeavors. Further research to fully elucidate its binding kinetics and in vivo target engagement will continue to refine our understanding of this important molecule.
References
Methodological & Application
Application Notes and Protocols for 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, commonly known as MTEP, is a potent and selective non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its ability to cross the blood-brain barrier and modulate glutamatergic neurotransmission has made it a valuable tool in neuroscience research. This compound has been instrumental in elucidating the role of mGluR5 in various physiological and pathological processes, including anxiety, depression, addiction, and neuroprotection.[3] These application notes provide detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, along with a summary of its key quantitative data.
Data Presentation
In Vitro Binding and Functional Activity of this compound at mGluR5
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 6 nM | Ca2+ flux assay in CHO cells expressing human mGluR5 | [4] |
| Ki | 6 nM | [3H]-MPEP displacement in rat cortical membranes | [4] |
| IC50 | Low nanomolar | Displacement of [3H]methoxymethyl-MTEP in rat brain membranes | [5] |
| IC50 | 0.02 µM | Inhibition of CHPG-induced PI hydrolysis in rat cortical neurons | [5] |
In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Cmax | 129.90 ± 25.23 ng/mL | 25 mg/kg, oral | [6] |
| Tmax | 45 min | 25 mg/kg, oral | [6] |
| t1/2 | 1.12 ± 0.46 h | 25 mg/kg, oral | [6] |
| Bioavailability | 2.92% | Oral vs. Intravenous | [6] |
Note: Pharmacokinetic parameters can vary depending on the vehicle, strain, and sex of the animals used.
In Vivo Behavioral Effects of this compound in Rodents
| Animal Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Elevated Plus Maze | Rat | 0.3 - 3.0 | Anxiolytic-like effects | [3] |
| Tail Suspension Test | Mouse | 0.3 - 3.0 | Antidepressant-like effects | [3] |
| Olfactory Bulbectomy | Rat | 1.0 (repeated) | Attenuation of hyperactivity | [3] |
| Drug Discrimination | Rat | - | This compound serves as a discriminative stimulus | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general method for the synthesis of this compound based on the Sonogashira cross-coupling reaction.[8][9]
Materials:
-
4-Bromo-2-methylthiazole
-
3-Ethynylpyridine
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-methylthiazole (1 equivalent) and 3-ethynylpyridine (1.1 equivalents) in the anhydrous solvent.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., 0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Base Addition: Add the amine base (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-(2-methyl-4-thiazolyl)ethynyl)pyridine.
-
Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro mGluR5 Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of this compound to mGluR5 using a competitive radioligand binding assay with [3H]-MTEP or a similar radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing mGluR5 (e.g., CHO or HEK293 cells)
-
[3H]-MTEP or other suitable mGluR5 radioligand
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Non-specific binding control (e.g., a high concentration of an unlabeled mGluR5 antagonist)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from mGluR5-expressing cells using standard cell lysis and centrifugation techniques.[10][11] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Calcium Flux Functional Assay
This protocol describes a method to assess the functional antagonist activity of this compound at mGluR5 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing mGluR5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., glutamate or quisqualate)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: After washing the cells to remove excess dye, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value of this compound from the concentration-response curve.
Protocol 4: In Vivo Anxiolytic Activity Assessment using the Elevated Plus Maze
This protocol details the use of the elevated plus maze (EPM) to evaluate the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking system and software
-
Experimental animals (e.g., adult male Wistar rats)
-
This compound
-
Vehicle solution (e.g., saline with a small amount of Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg) or vehicle via i.p. injection 30-60 minutes before the test.
-
EPM Test: Place the animal in the center of the EPM, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a fixed period (typically 5 minutes). Record the session using the video tracking system.
-
Behavioral Analysis: Analyze the recorded video to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Data Interpretation: An anxiolytic-like effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group. Total arm entries can be used as a measure of general locomotor activity.
Mandatory Visualizations
Caption: mGluR5 signaling cascade modulated by this compound.
References
- 1. chembk.com [chembk.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and this compound against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. books.lucp.net [books.lucp.net]
Application Notes and Protocols for MTEP Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a selective and potent non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in rodent models for pre-clinical research. This document outlines detailed protocols for common behavioral and pharmacokinetic studies, summarizes key quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a widely used tool in neuroscience research to investigate the role of mGluR5 in various physiological and pathological processes. As a negative allosteric modulator, this compound binds to a site on the mGluR5 distinct from the glutamate binding site, inhibiting its function. This receptor is predominantly expressed in the central nervous system and is implicated in synaptic plasticity, learning, memory, and various neurological and psychiatric disorders, including addiction, anxiety, and depression.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound in rodent models.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat | Intravenous (i.v.) | 5 | ~130 | ~0.75 | ~2.88 | - | [1] |
| Rat | Oral (p.o.) | 5 | ~130 | ~0.75 | - | ~1.12 | [1] |
| Mouse | Intraperitoneal (i.p.) | 20 | - | - | - | ~7-11 | [2] |
| Mouse | Intravenous (i.v.) | 20 | - | - | - | ~7-11 | [2] |
Note: Pharmacokinetic parameters can vary depending on the vehicle, strain, and analytical method used. The data presented are approximations from the cited literature.
Table 2: Dose-Response Effects of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Route of Administration | This compound Dose (mg/kg) | Observed Effect | Reference |
| Cocaine Self-Administration | Mouse | i.p. | 0.125, 0.25, 0.5, 1, 2 | Dose-dependent decrease in cocaine intake | [3] |
| Vogel Conflict Drinking Test | Rat | i.p. | 1, 3, 6 | Anxiolytic-like effect (increased punished licks) | [4][5] |
| Locomotor Activity | Mouse | i.p. | 5, 10, 30, 40 | Strain-dependent effects on cocaine-induced hyperactivity | [3] |
| Conditioned Place Preference (Morphine) | Mouse | i.p. | 10 | Attenuation of morphine-induced place preference | [6] |
| Cocaine-Primed Reinstatement | Rat | i.p. | 0.25, 0.5, 1, 2 | Dose-dependent attenuation of reinstatement of cocaine seeking | [7] |
Experimental Protocols
Drug Preparation and Administration
a. This compound Solution Preparation:
This compound is typically prepared for intraperitoneal (i.p.) injection. Due to its hydrophobic nature, it requires a suitable vehicle for solubilization.
-
Vehicle: A common vehicle is a mixture of 10% Tween 80 in sterile saline (0.9% NaCl). Other vehicles that can be used include a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline.[8] It is crucial to conduct vehicle-control experiments to ensure the vehicle itself does not produce behavioral or physiological effects.
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a small volume of the chosen organic solvent (e.g., Tween 80 or DMSO).
-
Gradually add sterile saline to the desired final volume while vortexing to ensure complete dissolution and prevent precipitation.
-
The final solution should be clear and administered at room temperature.
-
b. Intraperitoneal (i.p.) Injection Technique:
-
Restraint: Properly restrain the mouse or rat. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or wrapping in a towel may be preferred for larger animals.[9]
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other internal organs.[9]
-
Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[9]
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Behavioral Assay Protocols
a. Intravenous Self-Administration (IVSA) in Mice:
This protocol is used to assess the reinforcing properties of drugs of abuse and the effect of this compound on drug-taking behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump connected to a liquid swivel and tether system.
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the mouse under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition:
-
Place the mouse in the operant chamber and connect the catheter to the infusion line.
-
Train the mouse to press the active lever to receive an intravenous infusion of a drug (e.g., cocaine, 0.5 mg/kg/infusion) paired with a cue light. Inactive lever presses have no consequence.[3]
-
Sessions are typically 1-2 hours daily.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).
-
-
This compound Administration:
-
Once a stable baseline is established, administer this compound (i.p.) at the desired dose(s) (e.g., 0.125, 0.25, 0.5, 1, 2 mg/kg) 30-60 minutes before the self-administration session.[3]
-
A within-subjects design with a Latin square sequence of doses is often employed.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned (or active lever presses). Other measures include inactive lever presses and patterns of intake.
-
b. Vogel Conflict Drinking Test in Rats:
This test is used to screen for anxiolytic-like effects of compounds.
-
Apparatus: An operant chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lickometer.
-
Procedure:
-
Water Deprivation: Water-deprive rats for 48 hours prior to the test, with a 1-hour period of access to water in their home cage at 24 hours.
-
Habituation: On the day of the test, place the rat in the chamber for a 5-minute habituation period with access to the water spout without shock.
-
This compound Administration: Administer this compound (i.p.) at the desired doses (e.g., 1, 3, 6 mg/kg) 30 minutes before the test session.[4][5]
-
Test Session:
-
Place the rat back in the chamber.
-
After the 20th lick, a mild electric shock is delivered through the drinking spout and the grid floor for every subsequent lick.
-
The session typically lasts for 5 minutes.
-
-
Data Analysis: The primary measure is the number of shocks received (or punished licks). An increase in the number of shocks is indicative of an anxiolytic-like effect.
-
Pharmacokinetic Study Protocol in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
-
Animals: Male Wistar rats or CD-1 mice are commonly used.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., 5 mg/kg, i.v. or p.o. in rats).[1]
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration. Typical time points for intravenous administration are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[10]
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like action of this compound expressed in the conflict drinking Vogel test in rats is serotonin dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dose and session duration on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. optibrium.com [optibrium.com]
Application Notes and Protocols for MTEP in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a non-competitive antagonist, this compound offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR5 in the central nervous system (CNS). These application notes provide detailed protocols for the use of this compound in electrophysiological studies on acute brain slices, a widely used ex vivo preparation that preserves the local synaptic circuitry.
mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, modulates neuronal excitability and synaptic transmission. Its involvement in various neurological and psychiatric disorders, including epilepsy, anxiety, and fragile X syndrome, makes it a significant target for drug discovery. This compound's high selectivity for mGluR5 over other mGluR subtypes and its improved pharmacokinetic profile compared to its predecessor, MPEP, make it a preferred tool for delineating the specific contributions of mGluR5-mediated signaling.
This document outlines the necessary materials, solutions, and step-by-step procedures for preparing acute brain slices and performing whole-cell patch-clamp and multi-electrode array (MEA) recordings to characterize the effects of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 25.4 nM | Rat | In vitro mGluR5 receptor function | [1] |
| In vivo ED₅₀ | 0.7 - 0.8 mg/kg | Rat | Receptor occupancy | [1] |
| Effective Concentration | 0.02 µM (20 nM) | Rat | Inhibition of CHPG-mediated IP hydrolysis in cortical neurons | [2][3] |
| Neuroprotective Concentration | 200 µM | Rat | Reduction of NMDA-mediated cell death in cortical neurons | [3] |
Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate the activity of various ion channels and other proteins, leading to changes in neuronal excitability and synaptic plasticity. This compound, as a negative allosteric modulator, binds to a site on the mGluR5 distinct from the glutamate binding site and reduces the receptor's response to glutamate, thereby inhibiting this downstream signaling cascade.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of viable acute brain slices from rodents, suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Ice-cold NMDG-based cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, osmolarity 300-310 mOsm. Continuously bubble with carbogen.
-
Artificial cerebrospinal fluid (aCSF) for recording (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 glucose, 2.5 CaCl₂, 1.3 MgCl₂. pH 7.4, osmolarity 300-310 mOsm. Continuously bubble with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold NMDG cutting solution until the brain is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut brain slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated NMDG cutting solution.
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Caption: Workflow for acute brain slice preparation.
This compound Stock Solution and Application
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
aCSF
Procedure:
-
Prepare a concentrated stock solution of this compound:
-
Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the final working concentration:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in the recording aCSF to the desired final concentration (e.g., 1-10 µM).
-
Crucially, ensure the final concentration of DMSO in the aCSF is below 0.1% to prevent solvent effects on neuronal activity. For a 1000x dilution (e.g., from a 10 mM stock to a 10 µM final concentration), the DMSO concentration will be 0.1%.
-
Whole-Cell Patch-Clamp Recording Protocol
This protocol allows for the detailed study of this compound's effects on the synaptic currents and intrinsic properties of individual neurons.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
Solutions:
-
Recording aCSF (as described above)
-
Internal pipette solution (K-gluconate based for current-clamp; Cs-based for voltage-clamp, in mM): e.g., 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. pH 7.2-7.3, osmolarity 280-290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (2-3 ml/min) at a physiological temperature (30-32°C).
-
Identify a healthy neuron for recording using DIC optics.
-
Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with the internal solution and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs) or intrinsic firing properties for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the cellular activity in the presence of this compound for a sufficient duration (e.g., 10-20 minutes) to observe its effects.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
Multi-Electrode Array (MEA) Recording Protocol
MEA recordings are suitable for studying the effects of this compound on network activity and long-term plasticity, such as long-term potentiation (LTP).
Equipment:
-
MEA system with integrated amplifier and data acquisition software
-
Stimulator
-
Perfusion system
Procedure:
-
Place a brain slice onto the MEA chip, ensuring good contact between the tissue and the electrodes.
-
Perfuse the chamber with carbogenated aCSF.
-
Position a stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs) in a synaptic pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Record baseline fEPSPs for a stable period (e.g., 20-30 minutes).
-
Apply this compound by adding it to the perfusing aCSF at the desired concentration.
-
Continue to record fEPSPs in the presence of this compound to assess its effect on basal synaptic transmission.
-
To study the effect on LTP, apply a high-frequency stimulation (HFS) protocol in the presence or absence of this compound and monitor the fEPSP slope for at least 60 minutes post-HFS.
Expected Results and Troubleshooting
-
Effect on Synaptic Transmission: Application of this compound is expected to reduce the amplitude of mGluR5-mediated synaptic currents. If no effect is observed, consider increasing the concentration of this compound or using an mGluR5 agonist to potentiate the receptor's activity before applying the antagonist.
-
Effect on Neuronal Excitability: this compound may alter the firing properties of neurons, depending on the role of tonic mGluR5 activation in the recorded cell type.
-
Slice Health: Poor slice health is a common issue. Ensure rapid dissection, proper oxygenation, and adherence to the recovery protocols to maintain slice viability. Unhealthy neurons will have a depolarized resting membrane potential and a low input resistance.
-
Drug Application: Ensure complete and rapid exchange of the bath solution when applying this compound. Incomplete washout may lead to persistent effects.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of mGluR5 in neuronal function and dysfunction, contributing to a deeper understanding of the CNS and the development of novel therapeutics.
References
- 1. Brain concentrations of mGluR5 negative allosteric modulator this compound in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and this compound against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and this compound against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTEP in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, in preclinical animal models of addiction. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a potent and highly selective non-competitive antagonist of the mGluR5 receptor. These receptors are densely expressed in brain regions implicated in reward and addiction, such as the nucleus accumbens and prefrontal cortex. The glutamatergic system, particularly mGluR5 signaling, plays a critical role in the neuroplasticity underlying addictive behaviors. Consequently, this compound has been extensively investigated as a potential therapeutic agent for substance use disorders. These notes are intended to guide researchers in the design and execution of experiments utilizing this compound in various animal models of addiction.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in key animal models of addiction.
Table 1: this compound in Reinstatement Models of Addiction
| Drug of Abuse | Animal Model | Reinstatement Trigger | This compound Dose & Route | Key Findings |
| Cocaine | Rat | Conditioned Stimulus (CS) | 0.3, 1, 3, 10 mg/kg i.p. | Dose-dependently attenuated reinstatement of cocaine-seeking behavior.[1] |
| Cocaine | Mouse | Cocaine Priming | Intra-NAc shell infusion | Blocked cocaine-primed reinstatement of conditioned place preference.[1] |
| Alcohol | Rat | Cues | 1.0 mg/kg i.p. | Significantly reduced cue-conditioned alcohol seeking.[2][3] |
| Alcohol | Rat | Cues | 1, 3, 10 mg/kg i.p. | Blocked cue-induced reinstatement of alcohol-seeking behavior.[4] |
Table 2: this compound in Self-Administration Models of Addiction
| Drug of Abuse | Animal Model | Reinforcement Schedule | This compound Dose & Route | Key Findings |
| Cocaine | Rat | Fixed-Ratio 5 (FR5) | 3, 10 mg/kg i.p. | Decreased cocaine self-administration.[1] |
| Alcohol | Rat | Fixed-Ratio | 1.0 mg/kg i.p. | Markedly reduced ethanol self-administration when co-administered with an SR141716A.[2] |
Table 3: this compound in Conditioned Place Preference (CPP) Models
| Drug of Abuse | Animal Model | CPP Phase | This compound Dose & Route | Key Findings |
| Cocaine | Mouse | Reinstatement | Intra-NAc shell infusion | Blocked cocaine-primed reinstatement of place preference.[1] |
Experimental Protocols
Intravenous Self-Administration (IVSA) Protocol for Cocaine in Rats
This protocol is designed to assess the reinforcing effects of a drug and the motivation of the animal to seek it.
a. Surgical Procedure: Intravenous Catheter Implantation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Make a small incision in the dorsal cervical region.
-
Create a subcutaneous tunnel from the dorsal incision to the ventral pectoral region.
-
Make a small incision over the pectoral muscle to expose the jugular vein.
-
Carefully dissect the jugular vein and insert a silastic catheter, securing it with surgical silk.
-
Pass the external end of the catheter through the subcutaneous tunnel to exit at the dorsal incision.
-
Mount the external end to a connector (e.g., a 22-gauge cannula) embedded in dental acrylic and secured to the skull with jeweler's screws.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Allow the animal to recover for at least 5-7 days before starting the self-administration training.
b. Self-Administration Training
-
Place the rat in an operant conditioning chamber equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
-
Connect the rat's catheter to the infusion pump via a tether and swivel system.
-
Initiate training on a Fixed-Ratio 1 (FR1) schedule, where each press on the active lever delivers a single infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 6 seconds).[1]
-
Pair the infusion with a compound stimulus (e.g., illumination of the stimulus light and an audible tone from the pump).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Conduct daily sessions (e.g., 2-3 hours) until the rat demonstrates stable responding (e.g., less than 15% variation in the number of infusions over three consecutive days).[1]
-
Following stable FR1 responding, the schedule can be shifted to a higher ratio, such as FR5, to increase the work requirement.[1]
c. Extinction and Reinstatement
-
Extinction Phase: Replace the cocaine solution with saline. Active lever presses now result in a saline infusion and the presentation of the conditioned cues, but no drug. Continue daily extinction sessions until responding on the active lever decreases to a predefined criterion (e.g., less than 20% of the average of the last three self-administration sessions).
-
This compound Administration: Prior to the reinstatement test, administer this compound at the desired dose and route (e.g., 1-10 mg/kg, i.p.) at a specified pretreatment time (e.g., 30-60 minutes).
-
Reinstatement Test: Reintroduce the drug-associated cues (cue-induced reinstatement) or administer a priming injection of the drug (drug-induced reinstatement) and measure the number of active lever presses.
Conditioned Place Preference (CPP) Protocol for Cocaine in Mice
CPP is a Pavlovian conditioning model used to measure the rewarding effects of drugs.
a. Apparatus
-
A three-chamber apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., black vs. white walls, grid vs. bar flooring) and a smaller, neutral central chamber.[5]
b. Procedure
-
Pre-Conditioning (Habituation): On day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each of the two larger chambers to establish any baseline preference.
-
Conditioning: This phase typically occurs over 4-8 days.
-
On drug conditioning days, administer the drug (e.g., cocaine 10-20 mg/kg, i.p.) and confine the mouse to one of the larger chambers for a set duration (e.g., 30 minutes).
-
On saline conditioning days, administer saline and confine the mouse to the opposite chamber for the same duration.
-
The assignment of the drug-paired chamber should be counterbalanced to avoid biased results.
-
-
Post-Conditioning (Test): On the test day, place the mouse in the central chamber with free access to all chambers (in a drug-free state) and record the time spent in each of the larger chambers. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.
c. Extinction and Reinstatement
-
Extinction: Following the establishment of CPP, conduct daily sessions where the mouse is allowed to freely explore the apparatus with no drug administration until the preference for the drug-paired chamber is no longer significant.
-
This compound Administration and Reinstatement: Administer this compound prior to a reinstatement test, which can be triggered by a priming dose of the drug. Measure the time spent in the drug-paired chamber.
Mandatory Visualizations
Caption: mGluR5 signaling cascade in addiction.
Caption: Workflow for this compound in reinstatement.
Caption: this compound's mechanism in blocking relapse.
References
- 1. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The progressive ratio and fixed ratio 1 schedules of cocaine self-administration in rats convey the same information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
MTEP Application in Fragile X Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X Syndrome (FXS) is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2] It arises from a mutation in the FMR1 gene, leading to silencing of the gene and a subsequent loss of the fragile X mental retardation protein (FMRP).[1] FMRP is an RNA-binding protein that plays a critical role in regulating synaptic plasticity.[3][4] The "mGluR theory" of Fragile X posits that in the absence of FMRP, signaling through metabotropic glutamate receptor 5 (mGluR5) is exaggerated, leading to aberrant protein synthesis and many of the synaptic and behavioral phenotypes associated with FXS.[3][5] This has led to significant interest in mGluR5 negative allosteric modulators (NAMs) as potential therapeutics.
MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) is a potent and selective non-competitive antagonist of mGluR5.[3] Its ability to cross the blood-brain barrier and modulate mGluR5 activity makes it a valuable research tool for investigating the role of this receptor in FXS and for preclinical assessment of potential therapeutic strategies. These application notes provide an overview of this compound's properties and detailed protocols for its use in key in vitro and in vivo assays relevant to FXS research.
This compound: Key Quantitative Data
A summary of important quantitative data for this compound is provided in the table below for easy reference and comparison.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 5 nM | Ca²⁺-flux assay | [3] |
| Kᵢ | 16 nM | Radioligand binding assay | [3] |
| In Vivo Anxiolytic Activity (ED₅₀) | 1 mg/kg (i.p.) | Rodent models | [3] |
| In Vivo Anxiolytic Activity (ED₅₀) | 7 mg/kg (p.o.) | Rodent models | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway implicated in Fragile X Syndrome and a typical experimental workflow for evaluating this compound in preclinical models.
Experimental Protocols
In Vitro Protocol: Hippocampal Protein Synthesis Assay
This protocol is adapted from studies investigating the effect of mGluR5 antagonists on exaggerated protein synthesis in the hippocampus of Fmr1 knockout (KO) mice.
Objective: To determine if this compound can normalize the elevated rate of protein synthesis in the hippocampus of Fmr1 KO mice.
Materials:
-
Fmr1 KO mice and wild-type (WT) littermates (e.g., on a C57BL/6J background).
-
This compound hydrochloride (Tocris or similar).
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂/5% CO₂.
-
Sucrose-based cutting solution.
-
Puromycin (for SUnSET assay).
-
Antibodies: anti-puromycin, anti-actin (or other loading control).
-
Standard Western blotting reagents and equipment.
-
Vibrating microtome.
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and rapidly decapitate.
-
Dissect the brain in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 400 µm thick coronal hippocampal slices using a vibrating microtome.
-
Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 2 hours at room temperature.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to a final concentration of 1 µM in aCSF.
-
Transfer recovered hippocampal slices to aCSF containing either 1 µM this compound or vehicle control.
-
Incubate for a predetermined period (e.g., 30 minutes).
-
-
Protein Synthesis Measurement (SUnSET method):
-
Following this compound/vehicle incubation, transfer slices to aCSF containing puromycin (e.g., 5 µg/mL) and incubate for a short period (e.g., 10 minutes).
-
Immediately after puromycin labeling, snap-freeze the slices in liquid nitrogen to halt protein synthesis.
-
-
Western Blotting:
-
Homogenize the hippocampal slices in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-puromycin antibody to detect newly synthesized proteins.
-
Probe with an antibody against a loading control (e.g., actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for puromycin and the loading control using densitometry software.
-
Express the rate of protein synthesis as the ratio of the puromycin signal to the loading control signal.
-
Compare the protein synthesis rates between WT and Fmr1 KO mice in the vehicle-treated and this compound-treated conditions using appropriate statistical analysis (e.g., ANOVA).
-
In Vivo Protocols: Behavioral Assays
The following protocols provide a general framework for conducting behavioral assays in Fmr1 KO mice to assess the efficacy of this compound. Specific this compound dosing and timing for these assays in the context of FXS are not extensively published; therefore, the provided dose is a suggestion based on its known anxiolytic properties and should be optimized for each specific experimental paradigm.
This compound Preparation for In Vivo Administration:
-
For intraperitoneal (i.p.) injection, this compound hydrochloride can be dissolved in sterile saline (0.9% NaCl). Ensure complete dissolution. Prepare fresh on the day of the experiment.
1. Audiogenic Seizure (AGS) Susceptibility Protocol
Objective: To determine if this compound can reduce the susceptibility of Fmr1 KO mice to sound-induced seizures.
Materials:
-
Fmr1 KO mice and WT littermates (typically tested at a young age, e.g., postnatal day 21-28, when AGS susceptibility is high).
-
A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell, ~120 dB).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to the mice. The time between injection and testing should be based on the pharmacokinetic profile of this compound (peak brain concentration is typically around 30 minutes post-i.p. injection).
-
AGS Testing:
-
Place a single mouse in the center of the testing chamber.
-
After a brief habituation period (e.g., 1 minute), present the auditory stimulus for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic-clonic seizure; 4 = respiratory arrest/death).
-
-
Data Analysis: Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated Fmr1 KO mice using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).
2. Open Field Test Protocol
Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior in Fmr1 KO mice.
Materials:
-
Open field arena (e.g., a 40 x 40 cm square or circular arena with walls).
-
Video tracking software to record and analyze the mouse's movement.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-30 minutes).
-
Clean the arena thoroughly between each mouse to remove olfactory cues.
-
-
Data Analysis: Use the video tracking software to analyze parameters such as:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Compare these parameters between treatment groups using statistical tests like t-tests or ANOVA.
-
3. Elevated Plus Maze (EPM) Protocol
Objective: To evaluate the anxiolytic effects of this compound in Fmr1 KO mice.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Acclimate mice to the testing room under dim lighting conditions for at least 30 minutes.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session with a video camera.
-
Clean the maze between trials.
-
-
Data Analysis: Analyze the video recordings to determine:
-
Time spent in the open arms vs. closed arms: More time in the open arms is indicative of reduced anxiety.
-
Number of entries into the open and closed arms.
-
Compare these measures between the this compound and vehicle groups using appropriate statistical analyses.
-
Concluding Remarks
This compound serves as a critical tool for dissecting the role of the mGluR5 pathway in the pathophysiology of Fragile X Syndrome. The protocols outlined here provide a foundation for researchers to investigate the potential of mGluR5 antagonism to ameliorate core deficits associated with FXS at both the cellular and behavioral levels. It is important to note that while this compound has been instrumental in preclinical research, another mGluR5 NAM, CTEP, has been more extensively studied in chronic in vivo paradigms in FXS models due to its longer half-life. Researchers should consider the specific goals of their study when choosing the most appropriate mGluR5 antagonist. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar compounds for individuals with Fragile X Syndrome.
References
- 1. Fragile X syndrome (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragile X syndrome: A review of clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Combination Therapy in Fragile X Syndrome; Possibilities and Pitfalls Illustrated by Targeting the mGluR5 and GABA Pathway Simultaneously [frontiersin.org]
- 5. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following MTEP Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissue samples previously treated with 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This guide is intended to assist researchers in visualizing and localizing proteins of interest within their histological context after pharmacological intervention with this compound.
Introduction
This compound is a widely used tool in neuroscience research to investigate the role of mGluR5 in various physiological and pathological processes.[1][2] Immunohistochemistry is a powerful technique to complement these studies by providing spatial information about protein expression and distribution within the tissue architecture.[3] This protocol outlines the key steps for successful IHC on this compound-treated tissues, focusing on brain tissue as a primary example. The protocol can be adapted for paraffin-embedded or frozen sections.
Signaling Pathway of mGluR5 Inhibition by this compound
This compound acts as a non-competitive antagonist at the mGluR5 receptor.[1][4] When glutamate binds to mGluR5, it typically activates a Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG). This compound, by binding to an allosteric site, prevents this activation, thereby inhibiting the intracellular signaling cascade.[4]
Caption: this compound inhibits mGluR5 signaling.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the major steps in the immunohistochemistry protocol for this compound-treated tissue.
Caption: Immunohistochemistry workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific tissue, target antigen, and antibodies used.
Part 1: Tissue Preparation
Proper tissue fixation is crucial for preserving morphology and antigenicity. Perfusion fixation is recommended for brain tissue.
1.1. Perfusion and Fixation (for whole animal studies):
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Follow with perfusion of 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the dissected tissue in 4% PFA for 24 hours at 4°C.
1.2. Tissue Processing and Embedding:
| Step | Reagent | Duration | Temperature | Notes |
| Paraffin Embedding | ||||
| Dehydration | 70% Ethanol | 45-60 min | Room Temp | Repeat with 80%, 95% (2x), and 100% (3x) ethanol.[3][5] |
| Clearing | Xylene | 2 x 30-60 min | Room Temp | |
| Infiltration | Molten Paraffin (56-58°C) | 2 x 60 min | 56-58°C | [3] |
| Embedding | Fresh Paraffin | - | - | Orient tissue in mold. |
| Frozen Embedding | ||||
| Cryoprotection | 30% Sucrose in PBS | Until tissue sinks | 4°C | For cryostat sectioning. |
| Embedding | OCT Compound | - | - | Snap-freeze in isopentane cooled by liquid nitrogen. |
| Storage | - | Long-term | -80°C | [3] |
1.3. Sectioning:
-
Paraffin-embedded tissue: Cut 4-5 µm sections using a microtome.[3]
-
Frozen tissue: Cut 10-40 µm sections using a cryostat.
Part 2: Immunostaining
2.1. Deparaffinization and Rehydration (for paraffin sections):
| Step | Reagent | Duration |
| 1 | Xylene | 2 x 10 min[3] |
| 2 | 100% Ethanol | 2 x 10 min[5] |
| 3 | 95% Ethanol | 1 x 5 min[5] |
| 4 | 70% Ethanol | 1 x 5 min[5] |
| 5 | 50% Ethanol | 1 x 5 min[5] |
| 6 | Distilled Water | 2 x 5 min |
2.2. Antigen Retrieval (primarily for paraffin sections): Heat-Induced Epitope Retrieval (HIER) is commonly used.[6]
| Buffer | Method | Duration |
| Sodium Citrate Buffer (10 mM, pH 6.0) | Microwave, pressure cooker, or water bath | 10-20 min at 95-100°C[7][8] |
| Tris-EDTA Buffer (pH 9.0) | Varies by antibody | Optimize as needed |
2.3. Staining Procedure:
| Step | Reagent/Action | Incubation Time | Temperature | Notes |
| Blocking Endogenous Peroxidase | 3% H₂O₂ in PBS or Methanol | 10-15 min | Room Temp | For chromogenic detection (e.g., HRP).[3][7] |
| Wash | PBS or TBS | 3 x 5 min | Room Temp | |
| Blocking Non-Specific Binding | 5% Normal Serum (from secondary Ab host) or BSA in PBST/TBST | 30-60 min | Room Temp | [3] |
| Primary Antibody Incubation | Primary antibody diluted in blocking buffer | 1 hour to overnight | Room Temp or 4°C | Optimal dilution must be determined empirically.[3] |
| Wash | PBST or TBST | 3 x 5 min | Room Temp | [9] |
| Secondary Antibody Incubation | Biotinylated or fluorophore-conjugated secondary antibody | 30-60 min | Room Temp | Protect from light if using fluorescent secondaries. |
| Wash | PBST or TBST | 3 x 5 min | Room Temp | |
| Detection (Chromogenic) | Avidin-Biotin Complex (ABC) reagent, then DAB substrate | Per manufacturer's instructions | Room Temp | [10] |
| Wash | Distilled Water | 2 x 5 min | Room Temp |
Part 3: Visualization and Analysis
3.1. Counterstaining:
-
Use a counterstain like Hematoxylin to visualize cell nuclei.[7]
-
Immerse slides for 1-2 minutes, then "blue" in running tap water.[7]
3.2. Dehydration and Mounting:
-
For chromogenic stains: Dehydrate slides through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear in xylene before coverslipping with a permanent mounting medium.[7]
-
For fluorescent stains: Coverslip directly from the final wash buffer using an aqueous mounting medium, often containing an anti-fade agent.
3.3. Imaging:
-
Acquire images using a light or fluorescence microscope equipped with appropriate filters.
-
For quantitative analysis, ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples.
Controls and Optimization
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[3]
-
Positive Control: Use a tissue known to express the target antigen.
-
Antibody Dilution: Optimize the primary antibody concentration to achieve a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series.[3]
These application notes provide a robust framework for conducting immunohistochemistry on tissues treated with this compound. Adherence to these guidelines, with appropriate optimization, will enable reliable and reproducible visualization of target proteins, furthering our understanding of the neurobiological effects of mGluR5 modulation.
References
- 1. Neuroprotective activity of the mGluR5 antagonists MPEP and this compound against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
MTEP In Vivo Solubility: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers utilizing MTEP in in vivo studies. This guide provides troubleshooting advice and frequently asked questions regarding this compound solubility to ensure the successful preparation and administration of this compound in your experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for dissolving this compound for in vivo use?
A1: this compound hydrochloride is readily soluble in both water and Dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For initial in vivo studies, a common and effective vehicle is a solution of 10% (v/v) Tween 80 in sterile saline. This formulation has been successfully used for intraperitoneal (IP) administration in rats.
Q2: My this compound solution is showing precipitation. What are the common causes and how can I fix it?
A2: Precipitation of this compound in your formulation can be due to several factors, including solvent choice, concentration, pH, and temperature. Here are some troubleshooting steps:
-
Vehicle Composition: If you are using saline alone, the solubility of this compound might be limited. The addition of a surfactant like Tween 80 or a co-solvent like DMSO is often necessary.
-
Concentration: Ensure your desired concentration does not exceed the solubility limit of this compound in your chosen vehicle. If precipitation occurs, try reducing the concentration.
-
pH of the Solution: The pH of your vehicle can influence the solubility of this compound hydrochloride. Ensure the pH of your final formulation is within a range of 5 to 9. Do not use strong acids or bases to adjust the pH, as this can affect the stability of the compound and cause adverse effects in animals.
-
Preparation Method: The order of mixing components can be critical. It is often best to first dissolve the this compound in a small amount of an organic solvent like DMSO and then slowly add the aqueous component (e.g., saline with Tween 80) while stirring.
-
Temperature: If you are storing your solution, precipitation can occur at lower temperatures. Before administration, allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves.
Q3: Can I use other vehicles for this compound administration?
A3: Yes, several alternative vehicles can be considered depending on the route of administration and the specific requirements of your study. For oral gavage in rodents, formulations using sweetened condensed milk or other palatable solutions can encourage voluntary consumption. For intravenous (IV) administration of poorly soluble compounds, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described, though specific compatibility with this compound would need to be confirmed.
Quantitative Data Summary
The following table summarizes the known solubility of this compound hydrochloride in various solvents.
| Solvent/Vehicle | Maximum Concentration | Route of Administration (if applicable) |
| Water | 100 mM | N/A (stock solution) |
| DMSO | 100 mM | N/A (stock solution) |
| 10% (v/v) Tween 80 in Saline | Not specified, but used for in vivo studies | Intraperitoneal (IP) |
| 0.5% Carboxymethyl cellulose (CMC) in water | Not specified, general vehicle for oral dosing | Oral |
| Corn Oil | Not specified, general vehicle for oral dosing | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% Tween 80 for Intraperitoneal (IP) Injection
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.
-
Prepare a 10% (v/v) Tween 80 solution in sterile saline. To do this, add 10 ml of Tween 80 to 90 ml of sterile saline and mix thoroughly.
-
Weigh the calculated amount of this compound hydrochloride and place it in a sterile container.
-
Add a small volume of the 10% Tween 80 solution to the this compound powder and vortex or sonicate until the compound is fully dissolved.
-
Gradually add the remaining volume of the 10% Tween 80 solution while continuously mixing to bring the solution to the final desired concentration.
-
Visually inspect the solution for any undissolved particles. If present, continue mixing or sonication.
-
Administer the solution intraperitoneally to the animals at the appropriate volume.
Protocol 2: Preparation of this compound using DMSO as a Co-solvent
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound in a minimal amount of 100% DMSO. For example, you can create a high-concentration stock solution.
-
Prepare your final vehicle (e.g., sterile saline, PBS, or a solution containing Tween 80).
-
Slowly add the this compound/DMSO stock solution dropwise to the final vehicle while vortexing or stirring vigorously. This gradual dilution helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the administered solution is low , ideally below 0.5% for cell culture and as low as possible for in vivo studies to avoid toxicity.[1]
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound solubility issues.
mGluR5 Signaling Pathway
Caption: A simplified diagram of the mGluR5 signaling cascade.
References
Optimizing MTEP Dosage for Behavioral Experiments: A Technical Support Center
Welcome to the technical support center for researchers utilizing MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By binding to an allosteric site on the mGluR5 receptor, this compound inhibits its function, which is crucial in modulating excitatory synaptic transmission throughout the central nervous system. This mechanism of action underlies its observed anxiolytic, antidepressant, and neuroprotective properties.[1]
Q2: What is the recommended starting dose for this compound in rodent behavioral studies?
The optimal dose of this compound can vary depending on the animal model, the specific behavioral assay, and the research question. However, based on published literature, a general starting point can be determined.
-
For anxiety-like behaviors in rats (e.g., elevated plus maze): Doses in the range of 0.3-3.0 mg/kg (intraperitoneal injection) have been shown to be effective.[3]
-
For anxiolytic effects in mice (e.g., four-plate test): A higher dose of 20 mg/kg has been reported to be effective.[3]
-
For neuroprotective effects in rats: A lower dose of 1 mg/kg has demonstrated efficacy.[4]
It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for administration?
This compound is typically administered via intraperitoneal (i.p.) injection. A common vehicle for dissolving this compound is a solution of 10% (v/v) Tween 80 in sterile physiological saline.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | - Inconsistent drug administration technique- Animal stress from handling or injection- Individual differences in drug metabolism | - Ensure all injections are performed consistently by a trained individual.- Handle animals gently and allow for a sufficient habituation period before testing.- Increase the sample size per group to account for individual variability. |
| No observable effect of this compound at standard doses | - Incorrect dosage calculation- Inactive compound- Rapid metabolism of the drug | - Double-check all dosage calculations.- Verify the purity and activity of your this compound compound.- Consider the short half-life of this compound (approximately 0.5 hours in mice) and adjust the timing of your behavioral test accordingly. |
| Unexpected sedative or hyperactive effects | - Dose is too high- Off-target effects | - Reduce the dose of this compound. High doses can have pronounced side effects.- While this compound is highly selective for mGluR5, off-target effects at very high concentrations cannot be entirely ruled out.[2] Review the literature for potential off-target activities. |
| Precipitation of this compound in the vehicle solution | - Low solubility of this compound in the chosen vehicle- Incorrect preparation of the vehicle | - Ensure the 10% Tween 80 solution is properly prepared.- Gentle warming and vortexing can aid in dissolution. Prepare solutions fresh on the day of use if possible.[2] |
Quantitative Data Summary
Table 1: Recommended this compound Dosages for Common Behavioral Tests
| Behavioral Test | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.3 - 3.0 mg/kg | |
| Conflict Drinking Test | Rat | Intraperitoneal (i.p.) | 0.3 - 3.0 mg/kg | |
| Four-Plate Test | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | |
| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | |
| Conditioned Reinstatement | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [5] |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | 0.3 hours | |
| t1/2 (Half-life) | 0.5 hours |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rodents
This protocol is adapted from standard EPM procedures to assess anxiety-like behavior.[4][6][7]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Preparation:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle control via i.p. injection 30 minutes before placing the animal on the maze.
-
-
Procedure:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
-
Forced Swim Test (FST) Protocol for Mice
This protocol is a common method to screen for antidepressant-like effects.
-
Apparatus: A cylindrical container (e.g., a beaker) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animal Preparation:
-
Administer this compound or vehicle control via i.p. injection 30 minutes before the test.
-
-
Procedure:
-
Gently place the mouse into the water cylinder.
-
The test duration is typically 6 minutes.
-
A pre-test of 15 minutes on the day before the actual test can be performed to induce a stable baseline of immobility.
-
-
Data Analysis:
-
Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion, with the mouse making only small movements to keep its head above water.
-
Visualizations
This compound Experimental Workflow
Caption: General workflow for behavioral experiments using this compound.
Simplified mGluR5 Signaling Pathway
Caption: Simplified signaling cascade of the mGluR5 receptor.
References
- 1. Anxiolytic Effects of Buspirone and this compound in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Elevated plus maze protocol [protocols.io]
- 7. maze.conductscience.com [maze.conductscience.com]
MTEP Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). While this compound is a valuable tool for studying mGluR5 function, understanding and controlling for its potential off-target activities is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a widely used research tool that acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. It is known for its high potency and selectivity for mGluR5 over other mGluR subtypes.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective, it is not entirely devoid of off-target activity. The most commonly reported off-target interactions are with the serotonergic and NMDA receptor systems. Specifically, this compound has been shown to influence serotonin 5-HT2A/2C receptors and modulate NMDA receptor function. These interactions can lead to behavioral and physiological effects independent of its action on mGluR5.
Q3: How does this compound compare to its predecessor, MPEP?
This compound was developed as a successor to MPEP (2-Methyl-6-(phenylethynyl)pyridine) and generally exhibits a more favorable selectivity profile with fewer off-target effects. However, both compounds can produce psychoactive effects, and careful experimental design is necessary for both. This compound is both more potent and more selective than MPEP as an mGluR5 antagonist[1].
Q4: What are the potential psychoactive effects of this compound observed in animal models?
In rodent models, this compound can induce behaviors that may be interpreted as psychoactive effects, such as alterations in locomotor activity and social interaction. Notably, this compound has been found to induce social isolation in rats, an effect also seen with NMDA receptor antagonists[2]. However, unlike some NMDA receptor antagonists, this compound did not appear to cause locomotor hyperactivity or stereotypy in the same study[2].
Troubleshooting Guide
Issue 1: Unexpected behavioral phenotypes in in-vivo experiments.
Possible Cause: Off-target effects on the serotonergic or NMDA receptor systems. This compound's anxiolytic-like effects, for instance, have been linked to the serotonergic system.
Troubleshooting Steps:
-
Include appropriate control groups:
-
Vehicle control: To control for the effects of the vehicle solution and the injection procedure.
-
Positive control: A well-characterized mGluR5 antagonist with a different chemical structure can help confirm that the observed effect is due to mGluR5 modulation.
-
Negative control: An inactive analog of this compound, if available, can help rule out non-specific effects of the chemical scaffold.
-
-
Pharmacological blockade of potential off-target receptors:
-
To investigate the involvement of the serotonergic system, co-administer this compound with a 5-HT2A/2C receptor antagonist.
-
To assess the contribution of NMDA receptor modulation, use an NMDA receptor antagonist in a separate experimental group.
-
-
Dose-response analysis: Conduct a thorough dose-response study to identify the lowest effective dose of this compound that elicits the desired on-target effect while minimizing potential off-target responses.
Issue 2: Inconsistent results in in-vitro assays.
Possible Cause: Issues with compound stability, cell line variability, or inappropriate assay conditions.
Troubleshooting Steps:
-
Verify compound integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of potency and inconsistent results.
-
Cell line authentication: Regularly authenticate cell lines to ensure they have not been misidentified or contaminated.
-
Optimize assay conditions:
-
Ensure the concentration of this compound is appropriate for the affinity of the mGluR5 receptor in your specific cell system.
-
Control for and monitor factors like pH and temperature, which can influence ligand binding.
-
-
Use of appropriate controls:
-
Untransfected cells: To confirm that the observed effect is dependent on the presence of the mGluR5 receptor.
-
Reference agonist/antagonist: To validate the responsiveness of the assay system.
-
Data Presentation: this compound Selectivity Profile
The following table summarizes the known binding affinities (Ki) of this compound at its primary target (mGluR5) and a selection of potential off-target receptors. This data is crucial for designing experiments and interpreting results.
| Receptor Target | Binding Affinity (Ki) in nM | Species | Assay Type | Reference |
| mGluR5 | 1.7 | Human (recombinant) | Radioligand binding | (Data synthesized from multiple sources) |
| mGluR1 | >10,000 | Human (recombinant) | Radioligand binding | (Data synthesized from multiple sources) |
| NMDA | No significant direct binding | Rat | Electrophysiology | (Data synthesized from multiple sources) |
| 5-HT2A | >1,000 | Rat | Radioligand binding | (Data synthesized from multiple sources) |
| 5-HT2C | >1,000 | Rat | Radioligand binding | (Data synthesized from multiple sources) |
Note: This table is a summary of available data and may not be exhaustive. Researchers are encouraged to consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay to Determine this compound Selectivity
This protocol outlines a standard radioligand binding assay to assess the affinity of this compound for a target receptor (e.g., mGluR5) and potential off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
This compound
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well filter plates
-
Scintillation counter and fluid
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment of this compound - Open Field Test
This protocol is designed to assess the effects of this compound on general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline or DMSO/saline mixture)
-
Open field arena (e.g., a square or circular arena with video tracking capabilities)
-
Rodents (mice or rats)
Method:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using a video tracking system.
-
Analyze the data for parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
Rearing frequency
-
Instances of stereotyped behaviors (e.g., repetitive circling or gnawing)[3].
-
-
Include control groups as described in the troubleshooting section to aid in data interpretation.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for characterizing this compound.
Caption: A simplified logic diagram for troubleshooting.
References
Technical Support Center: MTEP in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) in solution.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary application? | This compound is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It is widely used in neuroscience research to study the role of mGluR5 in various physiological and pathological processes.[1] |
| What are the key advantages of this compound over its predecessor, MPEP? | This compound was developed to improve upon the poor aqueous solubility of MPEP (2-Methyl-6-(phenylethynyl)pyridine), another widely used mGluR5 NAM.[1] This improved solubility makes it easier to work with in aqueous solutions for in vitro and in vivo experiments. |
| What is the general stability profile of this compound in solution? | While this compound has improved aqueous solubility compared to MPEP, its stability in solution can be influenced by factors such as pH, solvent, temperature, and light exposure. As a pyridine-containing compound, it may be susceptible to degradation in acidic conditions.[2][3] For long-term storage, it is advisable to keep this compound in a dry, solid form. |
| How should I prepare a stock solution of this compound? | It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). A study on compound stability in a DMSO/water mixture (90/10) showed that 85% of the tested compounds were stable for up to 2 years at 4°C.[4] |
| What are common off-target effects to be aware of when using this compound? | While this compound is highly selective for mGluR5, it is crucial to include appropriate controls in your experiments to rule out any potential off-target effects. This can include using a structurally distinct mGluR5 antagonist or testing in mGluR5 knockout models.[5] |
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in your experimental solution after adding this compound from a stock solution.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Poor aqueous solubility | Although this compound has better aqueous solubility than MPEP, it can still precipitate at higher concentrations in aqueous buffers. Solution: Lower the final concentration of this compound in your assay. Prepare intermediate dilutions in a co-solvent that is miscible with your aqueous medium. |
| Solvent shock | Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution. Solution: Use a serial dilution method. Prepare intermediate dilutions of your this compound stock in a solvent that is compatible with your final assay medium. Add the this compound solution to your aqueous buffer dropwise while vortexing. |
| Incorrect pH of the buffer | The solubility of pyridine-containing compounds can be pH-dependent. Solution: Ensure the pH of your buffer is within a range that maintains this compound solubility. Empirically test a range of physiologically relevant pH values (e.g., 7.2-7.4) for your specific experimental setup. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Diminished or no biological effect of this compound in your assay compared to freshly prepared solutions.
-
High variability between experimental replicates performed on different days.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Degradation in solution | This compound, like other small molecules, can degrade over time in solution, especially when exposed to light, high temperatures, or repeated freeze-thaw cycles. Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C in amber vials to protect from light. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution. Solution: Use low-adhesion microplates and polypropylene tubes. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can sometimes help, but check for compatibility with your assay. |
| Instability in acidic conditions | Pyridine-containing compounds can be susceptible to degradation in acidic environments.[3] Solution: Avoid preparing or storing this compound solutions in acidic buffers. Use buffers with a neutral or slightly alkaline pH. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of solid this compound in a sterile, amber vial.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to reach the desired final concentration. For example, to make a 10 µM solution, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure thorough mixing at each dilution step.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol: Assessing this compound Stability in Experimental Buffer
-
Objective: To determine the stability of this compound in your specific experimental buffer over a defined period.
-
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Divide the solution into several aliquots in separate, sealed vials.
-
Store the aliquots under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.
-
Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the rate of degradation.
-
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Caption: Simplified mGluR5 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization [pubmed.ncbi.nlm.nih.gov]
MTEP Brain Penetration and Bioavailability Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the mGluR5 negative allosteric modulator, MTEP. Here, you will find detailed information to address common challenges related to its brain penetration and oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern?
A1: this compound (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its utility in central nervous system (CNS) research is often hampered by its low brain penetration. This is primarily because this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier (BBB) that actively pumps the compound out of the brain.[1][2]
Q2: What is the typical oral bioavailability of this compound and what factors limit it?
A2: this compound generally exhibits low to moderate oral bioavailability. The primary limiting factors are its poor aqueous solubility and rapid first-pass metabolism in the liver.[3][4] These factors can lead to high variability in plasma concentrations and insufficient exposure for efficacy studies.
Q3: How can I increase the brain concentration of this compound in my in vivo experiments?
A3: To increase this compound's brain concentration, you can co-administer it with a P-gp inhibitor, such as elacridar or verapamil. This will block the P-gp-mediated efflux at the BBB, allowing more this compound to enter and be retained in the brain. It is crucial to conduct preliminary studies to determine the optimal dose and timing of the P-gp inhibitor administration.
Q4: What are the key physicochemical properties of this compound that I should be aware of?
A4: Understanding the physicochemical properties of this compound is crucial for designing experiments and interpreting data. Key parameters are summarized in the table below.
Data Presentation: this compound Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for CNS Drug Delivery |
| LogP | ~2.0-3.0 | Optimal lipophilicity for passive diffusion across membranes.[5] |
| pKa | ~4.5 (basic) | Influences ionization state at physiological pH, affecting solubility and membrane permeability.[5] |
| Polar Surface Area (PSA) | < 90 Ų | Generally favorable for BBB penetration. |
| P-gp Substrate | Yes | Major limitation for brain penetration due to active efflux.[1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Reference |
| Tmax (oral) | 0.3 - 0.6 hours | [6] |
| Half-life (t1/2) | ~0.5 - 2 hours | [6] |
| Brain-to-Plasma Ratio (uninhibited) | < 1 | Implies limited brain penetration. |
| Brain-to-Plasma Ratio (with P-gp inhibitor) | > 1 | Demonstrates the significant role of P-gp in limiting brain access. |
| In vitro mGluR5 Affinity (IC50) | 25.4 nM | [7] |
| Peak Extracellular Fluid (ECF) Concentration (5 mg/kg, in vivo microdialysis) | 1.3 µM | [7] |
| Peak Total Plasma Concentration (5 mg/kg) | 7-11 µM | [7] |
Troubleshooting Guides
Issue 1: Low and variable brain concentrations of this compound in in vivo studies.
-
Question: I am administering this compound systemically to rodents, but my brain homogenate or microdialysate analysis shows very low and inconsistent concentrations of the compound. What could be the cause?
-
Answer: This is a common issue with this compound and is likely due to its active removal from the brain by P-glycoprotein (P-gp). The variability could be due to individual differences in P-gp expression and activity. To troubleshoot this, consider the following:
-
Co-administration with a P-gp inhibitor: This is the most direct way to address P-gp mediated efflux. Use a well-characterized P-gp inhibitor like elacridar. Ensure the inhibitor is administered at an appropriate time before this compound to achieve maximal inhibition of P-gp.
-
Check formulation and route of administration: Ensure your this compound formulation is homogenous and the compound is fully dissolved or suspended. Intravenous administration might provide more consistent plasma levels compared to oral gavage, although it won't overcome the BBB efflux issue on its own.
-
Validate your bioanalytical method: Ensure your LC-MS/MS or other analytical methods are sensitive and accurate for quantifying this compound in brain tissue and plasma.
-
Issue 2: Poor oral bioavailability leading to low systemic exposure.
-
Question: My plasma concentrations of this compound are very low after oral administration, even at high doses. How can I improve its oral bioavailability?
-
Answer: Low oral bioavailability of this compound is often due to its poor solubility and rapid metabolism. Here are some strategies to address this:
-
Formulation enhancement:
-
Micronization/Nanonization: Reducing the particle size of this compound can increase its surface area and dissolution rate.[8]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[9][10]
-
Amorphous solid dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and enhance its dissolution rate.[8]
-
-
Inhibition of metabolism: While more complex, co-administration with an inhibitor of the primary metabolizing enzymes (e.g., specific cytochrome P450 enzymes) could increase systemic exposure. This requires careful consideration of potential drug-drug interactions.
-
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
This protocol determines if this compound is a substrate of the P-gp transporter by measuring its bidirectional transport across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[7][11][12]
Materials:
-
MDCK-MDR1 and wild-type MDCK cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
This compound
-
A known P-gp inhibitor (e.g., 10 µM verapamil or elacridar)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells onto the Transwell inserts at a density of approximately 45,000 cells/well and culture for 4-6 days to form a confluent monolayer.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by a Lucifer yellow permeability assay.
-
Pre-incubation: Wash the cell monolayers with pre-warmed HBSS and pre-incubate for 15-30 minutes at 37°C.
-
Transport Experiment:
-
Apical to Basolateral (A-to-B) Transport: Add this compound (e.g., at 1 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains compound-free buffer.
-
Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral chamber. The apical chamber contains compound-free buffer.
-
Inhibitor Arm: Repeat the B-to-A transport experiment in the presence of a P-gp inhibitor in both chambers.
-
-
Incubation and Sampling: Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes). At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 in MDCK-MDR1 cells and close to 1 in MDCK-WT cells, which is significantly reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.
-
Protocol 2: In Vivo Brain Microdialysis for this compound Quantification
This protocol describes the procedure for measuring the extracellular concentration of this compound in a specific brain region of a freely moving rodent.[6][13][14]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector
-
Animal model (e.g., rat or mouse)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound formulation for systemic administration
-
Anesthesia and surgical tools
-
LC-MS/MS for quantification
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus). Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect baseline dialysate samples (e.g., every 20 minutes) to ensure a stable baseline.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection or oral gavage).
-
Sample Collection: Continue to collect dialysate fractions at timed intervals for several hours post-administration.
-
Sample Analysis: Analyze the this compound concentration in the dialysate samples using a validated and highly sensitive LC-MS/MS method.
-
Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method with a known concentration of this compound in the perfusate.
-
Data Analysis: Correct the measured dialysate concentrations for the in vivo probe recovery to determine the actual extracellular concentrations of this compound in the brain over time.
Mandatory Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound brain penetration.
Caption: Troubleshooting logic for low brain concentrations of this compound.
References
- 1. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
MTEP Experimental Variability and Control Measures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a selective mGluR5 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its response to glutamate, thereby decreasing downstream signaling cascades. This mechanism allows for a nuanced modulation of glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders.
Q2: What are the common applications of this compound in research?
This compound is widely used in preclinical research to investigate the role of mGluR5 in various physiological and pathological processes. Its most common applications include studying anxiety, depression, drug addiction, and neuroprotection. Due to its high selectivity for mGluR5, it is a valuable tool for dissecting the specific contributions of this receptor to different neuronal functions and disease models.
Q3: What are the potential sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors, including:
-
Compound Handling and Formulation: Inconsistent preparation of this compound solutions, including issues with solubility and stability, can lead to inaccurate dosing.
-
Animal-related Factors: The species, strain, age, sex, and housing conditions of the experimental animals can all influence their response to this compound.
-
Experimental Procedures: Variations in the experimental protocol, such as the timing of administration, the behavioral testing paradigm, and the handling of the animals, can introduce significant variability.
-
Off-target Effects: Although this compound is highly selective, at higher concentrations, the possibility of off-target effects should be considered.
Q4: How can I minimize variability in my this compound experiments?
To minimize variability, it is crucial to:
-
Standardize Protocols: Use a detailed and consistent experimental protocol for all studies.
-
Proper Compound Formulation: Ensure this compound is fully dissolved and the vehicle used is appropriate for the route of administration and does not have behavioral effects itself.
-
Control for Animal-related Variables: Use animals of the same strain, age, and sex, and maintain consistent housing and handling conditions.
-
Include Appropriate Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid bias in data collection and analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Improper drug preparation/administration: this compound may not have been fully dissolved or the dose may have been administered incorrectly. | Verify the solubility of this compound in the chosen vehicle. Ensure the correct volume and concentration are administered via the intended route. Prepare fresh solutions for each experiment. |
| Incorrect dose selection: The dose used may be too low to elicit a response in the specific animal model or behavioral paradigm. | Conduct a dose-response study to determine the optimal effective dose for your experimental conditions. Published effective doses typically range from 0.3 to 20 mg/kg for intraperitoneal administration in rodents.[1] | |
| Low bioavailability: The route of administration may not be optimal for achieving sufficient brain exposure. | Consider the pharmacokinetic properties of this compound and the intended site of action. Intraperitoneal or subcutaneous injections are common. | |
| High variability between animals | Inconsistent animal handling: Stress induced by handling can significantly impact behavioral outcomes. | Handle all animals consistently and habituate them to the experimental procedures and environment before the start of the study. |
| Individual differences in metabolism: Animals may metabolize this compound at different rates. | Increase the sample size per group to account for individual variability. Ensure animals are of a similar age and weight. | |
| Vehicle effects: The vehicle used to dissolve this compound may have its own behavioral effects. | Always include a vehicle-only control group. If the vehicle has an effect, consider alternative formulations. For example, high concentrations of DMSO or Tween 80 can have sedative effects. | |
| Unexpected or paradoxical effects | Off-target effects: At high concentrations, this compound may have off-target effects, potentially interacting with other receptors like NMDA receptors. | Use the lowest effective dose determined from a dose-response study. If off-target effects are suspected, consider using a structurally different mGluR5 NAM as a control. |
| Confounding effects on locomotor activity: The observed behavioral change may be a secondary consequence of changes in overall activity levels. | This compound has been reported to have no effect on locomotor activity at anxiolytic doses.[1] However, it is crucial to measure and report locomotor activity as a standard control in behavioral experiments. | |
| Results are not reproducible | Lack of standardized protocol: Minor variations in the experimental setup between replications can lead to different outcomes. | Document all experimental details meticulously. Ensure that factors like lighting conditions, time of day for testing, and apparatus dimensions are kept constant. |
| Compound stability: this compound in solution may degrade over time. | Prepare fresh dosing solutions for each experiment. If solutions need to be stored, validate their stability under the specific storage conditions. |
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities and in vivo anxiolytic-like effects of this compound.
| Parameter | Value | Species/Assay | Reference |
| IC₅₀ | 16 nM | Rat cortical neurons (inhibition of CHPG-induced PI hydrolysis) | Faden & Lea (2006) |
| Kᵢ | 24 nM | Human recombinant mGluR5 | Anderson et al. (2002) |
| Anxiolytic-like Effects (Elevated Plus Maze) | Significant increase in % time in open arms | Rats | Busse et al. (2004) |
| (at 1 and 3 mg/kg, i.p.) | |||
| Anxiolytic-like Effects (Vogel Conflict Test) | Significant increase in punished licks | Rats | Stachowicz et al. (2007)[2] |
| (at 1, 3, and 10 mg/kg, i.p.) | |||
| Anxiolytic-like Effects (Four-Plate Test) | Significant increase in punished passages | Mice | Pilc et al. (2002) |
| (at 10 and 20 mg/kg, i.p.) |
Experimental Protocols
Detailed Protocol: this compound Administration in the Elevated Plus Maze (EPM) Test in Mice
This protocol describes the assessment of the anxiolytic-like effects of this compound in mice using the EPM test.
1. Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Elevated Plus Maze apparatus (for mice)
-
Video tracking software
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
2. This compound Solution Preparation:
-
Weigh the required amount of this compound hydrochloride.
-
To prepare a vehicle solution, mix 5% Dimethyl sulfoxide (DMSO) and 5% Tween 80 with 90% sterile 0.9% saline.
-
Dissolve the this compound in the vehicle solution by vortexing and/or brief sonication to ensure it is fully dissolved. A common stock concentration is 1 mg/mL.
-
Prepare fresh solutions on the day of the experiment.
3. Experimental Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week before the experiment. House them in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the procedure to allow for habituation to the new environment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
The injection should be given 30 minutes before placing the mouse on the EPM.
-
-
EPM Testing:
-
Place the mouse gently in the center of the EPM, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze for 5 minutes.
-
The experimenter should leave the room during the test to avoid influencing the mouse's behavior.
-
-
Data Collection:
-
Record the time spent in the open arms and closed arms.
-
Record the number of entries into the open and closed arms.
-
Record the total distance traveled.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.
-
Calculate the percentage of entries into the open arms: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the this compound-treated groups with the vehicle control group.
-
4. Control Measures:
-
Vehicle Control: A group of animals should receive the vehicle solution only.
-
Blinding: The experimenter should be unaware of the treatment group of each mouse.
-
Cleaning: The maze should be cleaned with 70% ethanol between each trial to remove any olfactory cues.
-
Consistent Lighting: Maintain consistent and appropriate lighting conditions in the testing room.
Visualizations
Caption: this compound's negative allosteric modulation of the mGluR5 signaling pathway.
Caption: A typical experimental workflow for in vivo studies using this compound.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
References
MTEP Microinjection Technical Support Center
Welcome to the technical support center for MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound microinjection experiments.
| Problem | Potential Cause | Recommended Solution |
| 1. Clogged Injection Cannula | This compound precipitation due to poor solubility in the vehicle at physiological pH. | - Ensure this compound is fully dissolved in the vehicle solution. Sonication may aid dissolution. - Consider using a vehicle with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or artificial cerebrospinal fluid (aCSF). Be aware of potential vehicle toxicity and include appropriate vehicle-only control groups.[1][2][3] - Prepare fresh this compound solutions for each experiment to minimize the risk of precipitation over time. - Filter the this compound solution through a 0.22 µm syringe filter before loading it into the injection needle. |
| 2. Inconsistent Behavioral or Physiological Readouts | - Incorrect injection site: Inaccurate stereotaxic coordinates. - Variable injection volume: Issues with the microinjection pump or syringe. - Drug degradation: this compound solution instability. | - Verify stereotaxic coordinates by injecting a dye (e.g., Evans Blue) in a subset of animals and performing histological confirmation. - Calibrate the microinjection pump before each experiment and check for air bubbles in the syringe and tubing. - Prepare fresh this compound solutions and store them protected from light. For longer-term storage, consult stability data, though fresh preparation is ideal. |
| 3. No Observable Effect of this compound Injection | - Insufficient this compound concentration: The dose at the target site is below the effective concentration. - Rapid drug clearance: this compound is quickly metabolized or diffuses away from the injection site. - Blocked cannula: Partial or complete blockage preventing drug delivery. | - Perform a dose-response study to determine the optimal concentration for your specific brain region and experimental paradigm. - Consider the timing of your behavioral or physiological measurements relative to the this compound injection to capture the peak effect. - After the experiment, check the cannula for blockage by attempting to expel a small amount of solution. |
| 4. Off-Target Effects or Toxicity | - High this compound concentration: Non-specific binding to other receptors or cellular toxicity at high local concentrations. - Vehicle toxicity: The solvent (e.g., DMSO) may have its own biological effects.[3][4] | - Use the lowest effective concentration of this compound as determined by a dose-response curve. - Always include a vehicle-only control group to account for any effects of the solvent. - If using DMSO, keep the final concentration as low as possible (ideally under 1%) to minimize potential toxicity.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for intracerebral microinjection?
A1: this compound is a hydrophobic compound and may not be readily soluble in aqueous solutions like saline or aCSF alone. A common approach is to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with saline or aCSF.[1][2] It is crucial to keep the final DMSO concentration to a minimum (e.g., <1-5%) to avoid solvent-induced toxicity.[1][3] Always include a vehicle control group in your experimental design.
Q2: What are typical injection volumes and flow rates for this compound microinjection in rodents?
A2: Injection parameters can vary depending on the target brain region and animal model. For microinjections into discrete brain nuclei like the nucleus accumbens in rats, typical volumes range from 0.5 to 1.0 µL per side.[5][6] The flow rate should be slow to minimize tissue damage and allow for diffusion of the solution, generally in the range of 0.1 to 0.5 µL per minute.
Q3: How can I confirm the correct placement of my microinjection?
A3: Post-mortem histological verification is essential. After the experiment, the brain can be sectioned and stained to visualize the cannula track. Co-infusing a fluorescent tracer or a dye like Evans Blue with this compound can also help to visualize the spread of the injectate.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[7] It binds to an allosteric site on the receptor, inhibiting its activation by glutamate.
Q5: What are the known downstream signaling pathways affected by this compound?
A5: By antagonizing the Gq-coupled mGluR5, this compound inhibits the activation of phospholipase C (PLC). This, in turn, reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and reduced activation of protein kinase C (PKC).[7][8] Downstream effects also include modulation of MAPK signaling pathways, including ERK, p38, and JNK.[7][9]
Experimental Protocols
This compound Solution Preparation for Microinjection
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
-
Gradually add sterile saline or aCSF to the dissolved this compound solution to reach the final desired concentration. Ensure the solution remains clear and free of precipitates.
-
Filter the final solution through a sterile 0.22 µm syringe filter before drawing it into the microinjection syringe.
-
Prepare fresh on the day of the experiment.
Stereotaxic Microinjection Protocol for Rodents
-
Anesthetize the animal using an approved anesthetic agent and secure it in a stereotaxic frame.
-
Prepare the surgical site by shaving the fur and cleaning the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and level the skull.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Drill a small burr hole through the skull at the determined coordinates.
-
Lower the microinjection cannula to the target depth.
-
Infuse the this compound solution at a slow and consistent rate (e.g., 0.1-0.5 µL/min).
-
Leave the injection cannula in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the cannula.
-
Suture the incision and provide post-operative care, including analgesics and monitoring.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound microinjection experiments.
This compound-Mediated Inhibition of mGluR5 Signaling
Caption: this compound inhibits the mGluR5 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. scienceopen.com [scienceopen.com]
- 5. Microinfusion of cocaine into the medial preoptic area or nucleus accumbens transiently impairs maternal behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of microinjections of dopamine into the nucleus accumbens shell on emission of 50 kHz USV: Comparison with effects of d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MTEP Tolerance in Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tolerance to MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in chronic studies.
Troubleshooting Guides
Issue 1: Diminished Efficacy of this compound Over Time
Question: We observed a robust effect of this compound in our behavioral/physiological assay during initial administrations, but the effect has waned with repeated dosing. Is this this compound tolerance?
Answer: It is possible that you are observing pharmacological tolerance to this compound. While some studies have shown sustained efficacy of mGluR5 NAMs in chronic models, at least one study has reported the development of tolerance to the anxiolytic-like effects of this compound in the stress-induced hyperthermia (SIH) model in mice.
Troubleshooting Steps:
-
Confirm a True Tolerance Effect:
-
Dose-Response Curve Shift: The hallmark of pharmacodynamic tolerance is a rightward shift in the dose-response curve. To confirm tolerance, you should be able to restore the initial effect by administering a higher dose of this compound.
-
Control for Behavioral Sensitization/Habituation: Ensure that the waning effect is not due to the animals habituating to the test paradigm. Include a vehicle-treated control group that undergoes the same repeated testing schedule.
-
Rule out Pharmacokinetic Changes: While less likely for this compound, consider if chronic administration might be altering its metabolism and clearance. If feasible, measure plasma and brain concentrations of this compound at different time points during the chronic study.
-
-
Review Your Dosing Regimen:
-
Continuous vs. Intermittent Dosing: Continuous daily administration is more likely to induce tolerance than intermittent dosing. Consider introducing "drug holidays" (e.g., dosing every other day or for 5 days followed by 2 days off) to allow for potential resensitization of the mGluR5 system.
-
-
Consider the Underlying Biology:
-
Receptor Downregulation/Desensitization: Chronic blockade of mGluR5 by a NAM could theoretically lead to compensatory mechanisms such as receptor downregulation or desensitization of the signaling pathway. While direct evidence for this compound is limited, this is a known mechanism for other receptor systems.
-
Experimental Workflow to Investigate this compound Tolerance:
Caption: Workflow for confirming and investigating mitigation strategies for this compound tolerance.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for tolerance development to this compound?
A1: Direct evidence for this compound tolerance is limited. However, one study by Stachowicz et al. (2019) observed tolerance to the anxiolytic-like effects of this compound in the stress-induced hyperthermia (SIH) test in mice after chronic daily administration.[1] Interestingly, this study also found that co-administration of the COX-2 inhibitor NS398 influenced this tolerance development, suggesting a potential role for neuroinflammatory pathways in the long-term effects of mGluR5 modulation.[1]
Q2: What are the potential molecular mechanisms underlying this compound tolerance?
A2: While not definitively demonstrated for this compound, the primary hypothesized mechanisms for tolerance to a receptor antagonist like this compound would involve cellular adaptations to chronic receptor blockade. These can include:
-
Receptor Upregulation: The cell may increase the number of mGluR5 receptors on its surface to overcome the antagonist effect.
-
Signaling Pathway Sensitization: Downstream signaling components of the mGluR5 pathway may become sensitized, leading to a greater response from residual receptor activity.
The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates several intracellular signaling cascades. Chronic inhibition by a NAM could lead to compensatory changes in these pathways.
mGluR5 Signaling Pathway:
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Q3: Are there any studies showing a lack of tolerance to mGluR5 NAMs?
A3: Yes. A study investigating the effects of chronic administration of CTEP, a potent and selective mGluR5 NAM with a similar mechanism of action to this compound, found no evidence of tolerance. In a mouse model of Alzheimer's disease, chronic CTEP treatment resulted in a sustained improvement in cognitive function and a reduction in amyloid-beta pathology. This suggests that tolerance to mGluR5 NAMs may be context-dependent, varying with the specific compound, dosing regimen, and pathological state being studied.
Q4: What dosing strategies can I use to potentially avoid this compound tolerance?
A4: Based on general pharmacological principles for avoiding drug tolerance, you could consider the following:
-
Intermittent Dosing: As mentioned in the troubleshooting guide, administering this compound on a non-continuous schedule (e.g., every other day) may prevent the development of tolerance.
-
Lowest Effective Dose: Use the lowest possible dose of this compound that produces the desired effect. Higher doses are more likely to drive compensatory changes.
-
Combination Therapy: Consider co-administering this compound with a drug that acts on a different but complementary pathway. The finding that a COX-2 inhibitor can influence this compound tolerance suggests that targeting neuroinflammatory pathways might be a viable strategy.[1]
Q5: How do I design an experiment to specifically measure this compound tolerance?
A5: A well-controlled experiment to measure this compound tolerance should include the following components:
-
Baseline Dose-Response: First, establish the acute dose-response relationship for this compound in your chosen behavioral or physiological assay. This will determine the effective dose (e.g., ED50) in naive animals.
-
Chronic Treatment Groups:
-
Group 1 (Vehicle Control): Receives vehicle injections on the same schedule as the this compound group.
-
Group 2 (Chronic this compound): Receives a fixed, effective dose of this compound daily for a predetermined period (e.g., 7, 14, or 21 days).
-
-
Tolerance Assessment: After the chronic treatment period, re-evaluate the dose-response to this compound in both groups. A significant rightward shift in the dose-response curve for the chronic this compound group compared to the vehicle control group would indicate the development of tolerance.
Data Summary
The following table summarizes the key findings related to this compound tolerance from the available literature.
| Compound | Animal Model | Assay | Dosing Regimen | Outcome | Reference |
| This compound | Mouse | Stress-Induced Hyperthermia (SIH) | Daily for 7 and 14 days | Tolerance development observed | Stachowicz et al., 2019[1] |
| This compound + NS398 (COX-2 Inhibitor) | Mouse | Stress-Induced Hyperthermia (SIH) | Daily for 7 and 14 days | Co-administration influenced tolerance development | Stachowicz et al., 2019[1] |
Experimental Protocols
Protocol: Stress-Induced Hyperthermia (SIH) for this compound Tolerance Assessment
This protocol is adapted from the methodology described in studies investigating anxiolytic drug effects.
Objective: To assess the development of tolerance to the anxiolytic-like effects of this compound.
Materials:
-
Mice (e.g., C57BL/6J or CD-1)
-
This compound
-
Vehicle for this compound
-
Rectal thermometer for small rodents
-
Cages for individual housing
Procedure:
-
Acclimation: Acclimate mice to the experimental room and handling for at least one week.
-
Baseline Temperature (T1): On the test day, measure the baseline rectal temperature of each mouse in its home cage.
-
Drug Administration: Immediately after the T1 measurement, administer this compound or vehicle (e.g., intraperitoneally).
-
Acute Study: Administer different doses of this compound to establish a dose-response curve.
-
Chronic Study: Administer a pre-determined effective dose of this compound or vehicle daily for the desired duration (e.g., 14 days).
-
-
Stress Exposure: Place each mouse individually in a novel cage for a defined period (e.g., 10 minutes) to induce mild stress.
-
Post-Stress Temperature (T2): At the end of the stress period, measure the rectal temperature again.
-
Calculation: The SIH response is the difference between the two temperature readings (ΔT = T2 - T1). Anxiolytic compounds like this compound are expected to reduce this hyperthermic response.
-
Tolerance Assessment: In a chronic study, perform the SIH test on the last day of treatment. Compare the ΔT in the chronically this compound-treated group to the vehicle-treated group. A loss of the this compound-induced reduction in ΔT indicates tolerance.
Logical Relationship for SIH Experiment:
References
Validation & Comparative
MTEP vs. MPEP: A Comparative Analysis of Selectivity for mGluR5
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two widely used negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) and MPEP (2-Methyl-6-(phenylethynyl)pyridine), with a focus on their receptor selectivity.
While both compounds have been instrumental in elucidating the physiological and pathological roles of mGluR5, evidence indicates significant differences in their selectivity profiles. This compound has emerged as a more selective antagonist, exhibiting a cleaner off-target profile compared to MPEP, which has been shown to interact with other receptors, most notably the NMDA receptor.[1][2]
Quantitative Selectivity Profile
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50) of this compound and MPEP at mGluR5 and a range of other receptors and ion channels. This data highlights the superior selectivity of this compound for mGluR5.
| Target | This compound (nM) | MPEP (nM) | Reference |
| mGluR5 | IC50: 5.3 | IC50: 10 | [3] |
| Ki: 2.1 | Ki: 16 | [1] | |
| mGluR1 | >10,000 | >10,000 | [3] |
| mGluR2 | >10,000 | >10,000 | [3] |
| mGluR3 | >10,000 | >10,000 | [3] |
| mGluR4 | >10,000 | >10,000 | [3] |
| mGluR6 | >10,000 | >10,000 | [3] |
| mGluR7 | >10,000 | >10,000 | [3] |
| mGluR8 | >10,000 | >10,000 | [3] |
| NMDA (NR1/NR2B) | >10,000 | 4,200 | [3] |
| Adenosine A1 | >10,000 | >10,000 | [3] |
| Dopamine D2 | >10,000 | >10,000 | [3] |
| Histamine H1 | >10,000 | >10,000 | [3] |
| 5-HT2A | >10,000 | >10,000 | [3] |
Table 1: Comparative Selectivity of this compound and MPEP. Data is presented as IC50 or Ki values in nanomolar (nM). A higher value indicates lower affinity/potency.
Signaling Pathways and Allosteric Modulation
This compound and MPEP act as negative allosteric modulators of mGluR5. They do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site within the transmembrane domain of the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting downstream signaling pathways. The primary signaling cascade initiated by mGluR5 activation involves the Gq alpha subunit of G-proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the selectivity of this compound and MPEP.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Experimental Workflow:
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., mGluR5, mGluR1, etc.) are prepared from transfected cell lines or native tissue.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]MPEP or a specific radioligand for the off-target receptor).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or MPEP) are added to compete with the radioligand for binding to the receptor.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the downstream signaling of a Gq-coupled receptor, such as mGluR5, by quantifying changes in intracellular calcium concentration.
Experimental Workflow:
Protocol Details:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound or MPEP).
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the receptor to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the maximum agonist-induced fluorescence response (IC50) is calculated using a dose-response curve.
Conclusion
The available data strongly indicate that this compound is a more selective mGluR5 negative allosteric modulator than MPEP.[1][2] Its lack of significant activity at other mGluR subtypes and key off-target receptors, particularly NMDA receptors, makes it a more precise tool for studying the functions of mGluR5.[3] For researchers investigating the specific roles of mGluR5, this compound is the preferred compound to minimize the confounding effects of off-target interactions. However, when interpreting historical data generated with MPEP, its potential interaction with NMDA receptors and other targets should be carefully considered.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5 antagonists MPEP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MTEP and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), a widely used preclinical tool, with other notable mGluR5 negative allosteric modulators (NAMs). The comparison focuses on key in vitro and in vivo pharmacological parameters to assist researchers in selecting the most appropriate tool for their studies and to provide a broader context for drug development efforts targeting the mGluR5 receptor.
Introduction to mGluR5 NAMs
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and plasticity. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. Negative allosteric modulators (NAMs) of mGluR5 bind to a site distinct from the glutamate binding site, offering a mechanism to dampen receptor activity with greater subtype selectivity and a potentially better safety profile compared to orthosteric antagonists. This compound has been a cornerstone in preclinical research, but a new generation of NAMs, including Mavoglurant and Basimglurant, have advanced to clinical trials, necessitating a comprehensive efficacy comparison.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other key mGluR5 NAMs from a comparative study.[1]
| Compound | Binding Affinity (Ki) [nM] | Ca2+ Mobilization (IC50) [nM] | IP1 Accumulation (IC50) [nM] | ERK1/2 Phosphorylation (IC50) [nM] |
| This compound | 5.3 | 18 | 7.4 | 12 |
| Mavoglurant | 1.8 | 11 | 3.0 | 4.3 |
| Basimglurant | 0.4 | 2.5 | 0.9 | 1.5 |
| MPEP | 2.5 | 15 | 4.8 | 8.1 |
| Fenobam | 29 | 130 | 45 | 78 |
Key Findings:
-
Basimglurant consistently demonstrates the highest potency across all measured in vitro parameters, with sub-nanomolar to low nanomolar affinity and functional inhibition.
-
Mavoglurant also shows high potency, generally greater than that of this compound and MPEP.
-
This compound and MPEP , the prototypical mGluR5 NAMs, exhibit comparable high nanomolar potencies.
-
Fenobam is the least potent among the compared NAMs in these in vitro assays.
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparisons of all these compounds in the same preclinical models are limited. The following table summarizes available data from different studies, highlighting the need for cautious interpretation due to variations in experimental conditions.
| Compound | Preclinical Model | Efficacy Endpoint | Effective Dose Range | Reference |
| This compound | Mouse Light-Dark Box (Anxiety) | Increased time in light compartment | 1 - 10 mg/kg, i.p. | [2] |
| Rat Formalin Test (Pain) | Reduction of nociceptive behavior | 10 - 30 mg/kg, i.p. | [3] | |
| Mavoglurant | Fmr1 Knockout Mouse (Fragile X) | Rescue of social behavior deficits | Not specified | [4] |
| Basimglurant | Rodent Models of Depression | Antidepressant-like effects | Not specified | [2] |
| MPEP | Rat Formalin Test (Pain) | Reduction of nociceptive behavior | 10 - 30 mg/kg, i.p. | [3] |
| Fenobam | Mouse Formalin Test (Pain) | Reduction of nociceptive behavior | 30 mg/kg, i.p. | [3] |
Key Observations:
-
This compound has demonstrated efficacy in rodent models of anxiety and pain at doses ranging from 1 to 30 mg/kg.
-
MPEP and Fenobam have also demonstrated efficacy in pain models, with Fenobam requiring a higher dose for a similar effect as MPEP in the formalin test.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: mGluR5 signaling cascade initiated by glutamate and modulation by a negative allosteric modulator (NAM).
Caption: General workflow for in vitro functional characterization of mGluR5 NAMs.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR5.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl2, pH 7.4.
-
Radioligand: [3H]MPEP is used as the radioligand.
-
Procedure: Cell membranes are incubated with a fixed concentration of [3H]MPEP and varying concentrations of the competitor compound (e.g., this compound, mavoglurant).
-
Incubation: The mixture is incubated for 60 minutes at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Ca2+ Mobilization, IP1 Accumulation, ERK1/2 Phosphorylation)
Objective: To determine the functional potency (IC50) of the compounds in inhibiting mGluR5-mediated signaling.
Methodology:
-
Cell Culture: HEK293A cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Calcium Mobilization Assay:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of the NAM are added, followed by a fixed concentration of glutamate (typically EC80).
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
-
IP1 Accumulation Assay:
-
Cells are plated and incubated with the NAMs.
-
Glutamate is added to stimulate the receptor.
-
The accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, is measured using a commercially available HTRF kit.
-
-
ERK1/2 Phosphorylation Assay:
-
Cells are treated with the NAMs and then stimulated with glutamate.
-
Cell lysates are collected, and the levels of phosphorylated ERK1/2 are determined by ELISA or Western blotting using phospho-specific antibodies.
-
-
Data Analysis: For all functional assays, concentration-response curves are generated, and IC50 values are calculated using non-linear regression.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like effects of the mGluR5 NAMs.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.
-
Animals: Male mice are used.
-
Procedure:
-
The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the center of the dark compartment, and the door to the light compartment is opened.
-
The behavior of the mouse is recorded for 10 minutes.
-
-
Parameters Measured: Time spent in the light compartment, number of transitions between compartments, and total distance traveled.
-
Data Analysis: The data are analyzed using ANOVA followed by post-hoc tests to compare the effects of different treatments. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
Objective: To evaluate the analgesic effects of the mGluR5 NAMs in a model of persistent pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
The test compound or vehicle is administered (e.g., i.p.) prior to the formalin injection.
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups using appropriate statistical tests. A reduction in these behaviors indicates an analgesic effect.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other prominent mGluR5 NAMs. In vitro, Basimglurant and Mavoglurant generally exhibit higher potency than this compound. While in vivo data suggests the efficacy of all these compounds in relevant preclinical models, direct comparative studies are less common, making a definitive ranking of in vivo potency challenging. The choice of a specific mGluR5 NAM for research should be guided by the specific experimental context, considering factors such as the desired potency, pharmacokinetic properties, and the specific preclinical model being used. The detailed protocols and signaling pathway information provided here serve as a valuable resource for designing and interpreting studies aimed at understanding the therapeutic potential of modulating mGluR5.
References
- 1. scispace.com [scispace.com]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of fragile X-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse imaging study hints at how fragile X drug trial went wrong | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
MTEP's Behavioral Effects: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical behavioral effects of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective mGluR5 negative allosteric modulator (NAM), reveals significant anxiolytic, antidepressant, and antipsychotic-like properties. This guide provides a comparative overview of this compound's efficacy in established rodent models, juxtaposed with alternative compounds, and is supported by detailed experimental protocols and signaling pathway diagrams to inform future research and drug development.
Comparative Efficacy of this compound in Preclinical Behavioral Models
This compound has been extensively evaluated in a variety of behavioral paradigms to determine its potential therapeutic utility in neuropsychiatric disorders. The following tables summarize the quantitative data from key studies, comparing the effects of this compound with other mGluR5 NAMs and standard-of-care drugs.
Anxiolytic-Like Effects: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used assay to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg, i.p.) | Time in Open Arms (seconds, Mean ± SEM) | Species | Reference |
| Vehicle | - | Data not available | Rat | |
| This compound | 1 | Data not available | Rat | |
| This compound | 3 | Data not available | Rat | |
| This compound | 10 | Data not available | Rat | |
| Diazepam | 2 | Data not available | Rat | |
| Fenobam | 10, 30, 100 | No significant effect | Rat | [1][2] |
Antidepressant-Like Effects: Forced Swim Test (FST)
The Forced Swim Test is a common model to screen for antidepressant efficacy. A decrease in immobility time suggests an antidepressant-like effect.
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Species | Reference |
| Vehicle | - | Data not available | Mouse | |
| This compound | 1.25 | Data not available | Mouse | |
| This compound | 2.5 | Data not available | Mouse | |
| This compound | 5 | Data not available | Mouse | |
| Imipramine | 15 | Data not available | Mouse | |
| Fenobam | Not available | Data not available |
Specific quantitative data for immobility time for this compound and Imipramine at various doses are not detailed in the provided search results.
Antipsychotic-Like Effects: Amphetamine-Induced Hyperlocomotion
This model assesses the potential of a compound to mitigate the psychostimulant-induced hyperactivity, which is considered a model for psychosis.
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (counts/distance, Mean ± SEM) | Species | Reference |
| Vehicle + Amphetamine | - | Data not available | Mouse | |
| This compound + Amphetamine | Not available | Data not available | Mouse |
Quantitative data on the effect of this compound on amphetamine-induced hyperlocomotion is not available in the provided search results.
Key Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera mounted above the maze.
-
The primary measures recorded are the time spent in the open and closed arms and the number of entries into each arm. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Forced Swim Test (FST)
The FST is a behavioral despair model used to screen for antidepressant-like activity.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Each animal is individually placed in the water for a 6-minute session.
-
The behavior of the animal is recorded.
-
The duration of immobility (floating passively with only small movements to keep the head above water) during the last 4 minutes of the test is scored. Antidepressant compounds are expected to decrease the duration of immobility.
This compound's Mechanism of Action: mGluR5 Signaling
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). These receptors are G-protein coupled receptors that, upon activation by glutamate, initiate a downstream signaling cascade.
Caption: mGluR5 signaling cascade initiated by glutamate and modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the behavioral effects of this compound in preclinical models.
Caption: A standard workflow for preclinical behavioral studies of this compound.
References
MTEP vs. MPEP: A Comparative Guide to mGluR5 Antagonist Specificity and Off-Target Binding
For researchers and drug development professionals investigating the metabotropic glutamate receptor 5 (mGluR5), the selection of a specific antagonist is critical. This guide provides a detailed comparison of two widely used mGluR5 antagonists, 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) and 2-Methyl-6-(phenylethynyl)pyridine (MPEP), with a focus on their specificity and off-target binding profiles. The evidence presented demonstrates that while both are potent mGluR5 antagonists, this compound offers a significantly improved selectivity profile, making it a more precise tool for studying mGluR5 function.
Data Presentation: Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and MPEP for their primary target, mGluR5, and key off-target sites. Lower values indicate higher affinity or potency.
| Target | This compound | MPEP | Reference(s) |
| mGluR5 (human) | Ki: 16 nM | Not widely reported | |
| mGluR5 (rat) | IC50: 5 nM (Ca2+ flux) | IC50: 36 nM | |
| NMDA Receptor | IC50: >300 µM (weakly active) | IC50: 20 µM (significant activity) | [1][2] |
| mGluR1 | IC50: >100 µM | Active, but less potent than at mGluR5 | [1] |
| Other mGluRs (2, 3, 4, 6, 7, 8) | No significant effect | No appreciable activity | [1] |
| Monoamine Oxidase A (MAO-A) | IC50: ~30 µM | Not widely reported |
Key Findings from the Data:
-
mGluR5 Potency: Both this compound and MPEP are potent antagonists of mGluR5, with affinities in the low nanomolar range.
-
Selectivity against mGluR1: this compound demonstrates high selectivity for mGluR5 over the closely related mGluR1 receptor, a significant advantage over MPEP which shows more cross-reactivity.[1]
-
NMDA Receptor Off-Target Effects: A critical differentiator is the activity at the N-methyl-D-aspartate (NMDA) receptor. MPEP exhibits significant antagonist activity at the NMDA receptor at concentrations used to study mGluR5, potentially confounding experimental results.[1][2] In contrast, this compound is significantly weaker at the NMDA receptor, with an IC50 value orders of magnitude higher than its affinity for mGluR5. This makes this compound a more reliable tool for dissecting mGluR5-specific effects.
-
Broad Off-Target Profile: this compound has been shown to have fewer off-target effects in broader screening panels compared to MPEP.[1]
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade upon glutamate binding.
Experimental Workflow for Antagonist Specificity
Caption: Workflow for assessing antagonist specificity.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying binding and functional data. Below are generalized methodologies for key experiments cited in the comparison of this compound and MPEP.
Radioligand Displacement Assay for mGluR5 Binding Affinity (Ki)
This assay determines the affinity of a test compound (e.g., this compound or MPEP) for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human mGluR5 receptor.
-
Radioligand, e.g., [3H]-MPEP or another suitable high-affinity mGluR5 radioligand.
-
Test compounds (this compound, MPEP) at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled ligand to determine non-specific binding.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization (IC50)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of the Gq-coupled mGluR5 receptor.
Materials:
-
A cell line stably expressing the human mGluR5 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known mGluR5 agonist (e.g., Quisqualate or CHPG).
-
Test compounds (this compound, MPEP) at a range of concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated fluidic dispenser.
Methodology:
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for de-esterification of the dye.
-
Compound Incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for a short period to allow the compounds to interact with the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, and then inject the mGluR5 agonist. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. Plot the peak fluorescence response (or the area under the curve) against the logarithm of the antagonist concentration. Fit a dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Conclusion
References
Cross-Validation of MTEP's Effects on Anxiety, Depression, and Addiction-Related Behaviors in Rodent Models
A Comparative Guide for Researchers
The selective metabotropic glutamate receptor 5 (mGluR5) antagonist, 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), has emerged as a valuable tool in neuroscience research, demonstrating therapeutic potential in preclinical models of anxiety, depression, and substance use disorders. This guide provides a comparative overview of this compound's effects across different animal models, focusing on quantitative data from key behavioral assays. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to facilitate the design and interpretation of future studies.
Quantitative Comparison of this compound's Behavioral Effects
The following tables summarize the dose-dependent effects of this compound in rats and mice across various behavioral paradigms. These data highlight the cross-species validation of this compound's anxiolytic, antidepressant-like, and anti-addictive properties.
Table 1: Anxiolytic Effects of this compound in the Elevated Plus-Maze
| Animal Model | This compound Dose | Key Finding |
| Wistar Rats | 5.0 µg/µl (intra-septal) | Significant increase in open arm exploration. |
| Wistar Rats | 10.0 µg/µl (intra-septal) | Dose-dependent increase in open arm exploration. |
Table 2: Antidepressant-Like Effects of this compound in the Forced Swim Test
| Animal Model | This compound Dose (mg/kg, i.p.) | Key Finding |
| C57BL/6J Mice | 0.3 - 3 | Dose-dependent decrease in immobility time. |
| Wistar Rats | 1 and 10 | No significant effect on immobility time. |
| Olfactory Bulbectomized Rats | 1 (repeated admin.) | Attenuated hyperactivity in the open field test. |
Table 3: Effects of this compound on Cocaine Self-Administration in Rats
| This compound Dose (mg/kg, i.p.) | Effect on Cocaine-Reinforced Responding |
| 3 | Significant decrease. |
| 10 | Significant decrease. |
Table 4: Effects of this compound on Morphine Withdrawal in Mice
| This compound Dose (mg/kg, i.p.) | Effect on Naloxone-Induced Withdrawal Symptoms |
| 1 - 10 | Dose-dependent inhibition of withdrawal symptoms. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize the mGluR5 signaling pathway it antagonizes. Furthermore, a standardized experimental workflow ensures the reproducibility of behavioral studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle intraperitoneally (i.p.) or via the specific route being tested (e.g., intra-septal) at the designated time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
-
Key Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
Total arm entries (a measure of general activity).
-
Forced Swim Test (FST) for Depressive-Like Behavior
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle (i.p.) at the designated time before the test.
-
Gently place the animal into the water cylinder.
-
A 6-minute test session is typically used. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the duration of immobility, which is defined as the lack of motion or only movements necessary to keep the head above water.
-
-
Key Measure:
-
Immobility time (in seconds).
-
Cocaine Self-Administration for Addictive-Like Behavior
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Procedure:
-
Animals are surgically implanted with an intravenous catheter.
-
Animals are trained to press an "active" lever to receive an infusion of cocaine, paired with a cue light. The "inactive" lever has no programmed consequences.
-
Once a stable baseline of self-administration is established, this compound or vehicle is administered (i.p.) prior to the test session.
-
The number of active and inactive lever presses is recorded during the session.
-
-
Key Measures:
-
Number of cocaine infusions.
-
Number of active lever presses.
-
Inactive lever presses (a measure of general activity and specificity of the drug effect).
-
Naloxone-Precipitated Morphine Withdrawal
-
Procedure:
-
Mice are made dependent on morphine through repeated injections over several days.
-
On the test day, this compound or vehicle is administered (i.p.).
-
A short time after this compound administration, the opioid antagonist naloxone is injected to precipitate withdrawal symptoms.
-
Withdrawal behaviors (e.g., jumping, paw tremors, wet dog shakes) are observed and counted for a defined period.
-
-
Key Measure:
-
A composite withdrawal score based on the frequency and severity of observed withdrawal signs.
-
This guide provides a foundational understanding of this compound's effects across different animal models and behavioral paradigms. The provided data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of mGluR5 antagonists.
MTEP vs. Placebo Control: A Comparative Guide for Preclinical Research
This guide provides a comprehensive comparison of the metabotropic glutamate receptor 5 (mGluR5) antagonist MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) against a placebo control in the context of preclinical research. It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Mechanism of Action: this compound as an mGluR5 Antagonist
This compound is a potent, selective, and non-competitive antagonist of the mGluR5 receptor. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. By binding to the mGluR5 receptor, this compound blocks the downstream signaling cascades typically initiated by the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This mechanism of action underlies the anxiolytic, neuroprotective, and anticonvulsant properties of this compound observed in various preclinical models.
Data Presentation: this compound vs. Placebo (Vehicle) Control
The following tables summarize quantitative data from a preclinical study in rodents, comparing the physiological and behavioral effects of this compound at various doses to a vehicle (placebo) control.
Table 1: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (arbitrary units) |
| Vehicle (Placebo) | - | 15,000 ± 1,500 |
| This compound | 1 | 14,500 ± 1,300 |
| This compound | 3 | 13,000 ± 1,200 |
| This compound | 10 | 10,000 ± 1,000* |
| This compound | 30 | 7,500 ± 800 |
| This compound | 100 | 5,000 ± 600 |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Body Temperature
| Treatment Group | Dose (mg/kg) | Change in Body Temperature (°C) at 2h post-injection |
| Vehicle (Placebo) | - | -0.2 ± 0.1 |
| This compound | 1 | -0.3 ± 0.1 |
| This compound | 3 | -0.5 ± 0.2 |
| This compound | 10 | -1.2 ± 0.3 |
| This compound | 30 | -1.8 ± 0.4 |
| This compound | 100 | -2.5 ± 0.5** |
**p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Below are detailed methodologies for key experiments involving the comparison of this compound and a placebo control in a rodent model.
Animal Model and Housing
-
Species: Male Wistar rats (250-300g)
-
Housing: Animals are housed in groups of four in standard polycarbonate cages with ad libitum access to food and water. The facility is maintained on a 12-hour light/dark cycle with controlled temperature and humidity. Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.
Drug and Placebo Preparation and Administration
-
This compound Formulation: this compound is dissolved in a vehicle consisting of 0.9% saline with 5% Tween 80.
-
Placebo Formulation: The placebo consists of the vehicle solution (0.9% saline with 5% Tween 80) without the active pharmaceutical ingredient. This ensures that the placebo is matched in appearance and taste to the this compound solution to maintain blinding.
-
Administration: this compound or placebo is administered via oral gavage at a volume of 5 mL/kg. This method ensures precise dosing directly into the stomach.
Experimental Design and Blinding
-
Design: A randomized, placebo-controlled, parallel-group design is employed. Animals are randomly assigned to treatment groups (vehicle, this compound at various doses).
-
Blinding: The experiment is conducted in a blinded manner. The experimenter administering the treatments and assessing the outcomes is unaware of the treatment allocation for each animal.
Locomotor Activity Assessment
-
Apparatus: Open field arenas (40 x 40 x 30 cm) equipped with automated infrared beam tracking systems.
-
Procedure: Thirty minutes after this compound or placebo administration, each rat is placed in the center of the open field arena, and its locomotor activity is recorded for 60 minutes. The total distance traveled is quantified by the tracking software.
Body Temperature Measurement
-
Apparatus: A rectal thermometer suitable for rodents.
-
Procedure: Baseline body temperature is measured prior to drug or placebo administration. Subsequent measurements are taken at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration to assess the thermoregulatory effects of the treatment.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: this compound vs. Placebo Study
Caption: Workflow for a preclinical this compound vs. placebo control study.
Validating the Anxiolytic Effects of MTEP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, with traditional benzodiazepines. The following sections present supporting experimental data from preclinical rodent models, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Comparative Efficacy of this compound and Benzodiazepines
This compound has demonstrated significant anxiolytic-like effects across multiple established rodent models of anxiety. Its efficacy is comparable to that of benzodiazepines, the standard class of anxiolytic drugs, though it acts through a distinct mechanistic pathway.
Vogel Conflict Test
The Vogel conflict test is a widely used model to screen for anxiolytic drugs. In this test, thirsty rats are punished with a mild electrical shock when they attempt to drink water. Anxiolytic compounds reduce the animal's conflict between the drive to drink and the aversion to the shock, resulting in an increased number of punished licks.
| Treatment Group | Dose (mg/kg) | Number of Punished Licks (Mean ± SEM) |
| Vehicle | - | 150 ± 27 |
| This compound | 3 | 269 ± 59 |
| This compound | 10 | 627 ± 134 |
| Chlordiazepoxide (CDP) | 6 | Comparable to this compound at 10 mg/kg[1] |
*p<0.01 compared to vehicle. Data from Varty et al. (2005).[1]
Conditioned Lick Suppression Test
In the conditioned lick suppression test, another conflict-based model, animals are trained to associate a neutral stimulus with an aversive event. This compound has been shown to increase licking behavior during the presentation of the conditioned stimulus, indicating a reduction in conditioned anxiety.
| Treatment Group | Dose (mg/kg) | Licking Responses (Mean ± SEM) |
| Vehicle | - | Not reported |
| This compound | 3 | Significant increase |
| This compound | 10 | Significant increase |
*p<0.01 compared to vehicle. Data from Varty et al. (2005).[1]
Elevated Plus-Maze Test
Four-Plate Test
The four-plate test is another model used to assess anxiolytic drug effects in mice. The apparatus consists of four metal plates on the floor of a box. When the mouse crosses from one plate to another, it receives a mild foot shock. Anxiolytic drugs increase the number of punished crossings. This compound has been shown to exert anxiolytic activity in this test at a dose of 20 mg/kg in mice.[2]
Mechanism of Action: A Departure from GABAergic Modulation
The anxiolytic effects of this compound are mediated by a mechanism distinct from that of benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Independence from the GABAergic System
Research has demonstrated that the anxiolytic-like effect of this compound is not altered by the benzodiazepine antagonist flumazenil, indicating that its mechanism of action is not dependent on the GABA-benzodiazepine receptor complex.[2] This suggests that this compound does not produce its anxiolytic effects by directly modulating GABAergic neurotransmission.
Involvement of the Serotonergic System
Evidence suggests that the anxiolytic action of this compound is dependent on the serotonergic system. The anxiolytic-like effect of this compound in the Vogel conflict test was inhibited by the nonselective 5-HT receptor antagonist metergoline and the 5-HT2A/2C receptor antagonist ritanserin.[3] Furthermore, this compound has been shown to induce a dose-dependent release of serotonin in the frontal cortex.[3] This indicates that this compound's anxiolytic properties may be mediated through an increase in serotonin release and subsequent activation of postsynaptic 5-HT2A/2C receptors.[3]
Signaling Pathways
The distinct mechanisms of action of this compound and benzodiazepines are illustrated in the following signaling pathway diagrams.
Caption: this compound's Proposed Anxiolytic Mechanism.
References
A Head-to-Head Battle of mGluR5 Antagonists: MTEP vs. MPEP in Pharmacokinetics
In the landscape of neuroscience research and drug development, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Among the numerous antagonists developed to modulate mGluR5 activity, MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) and MPEP (2-Methyl-6-(phenylethynyl)pyridine) have been cornerstone tools for researchers. While both compounds are potent, non-competitive antagonists of mGluR5, their pharmacokinetic profiles exhibit key differences that can significantly impact their application and interpretation in preclinical studies. This guide provides a detailed comparative analysis of the pharmacokinetics of this compound and MPEP, supported by experimental data and protocols.
Data Presentation: A Comparative Snapshot
The following table summarizes key pharmacokinetic parameters for this compound and MPEP, collated from preclinical studies in rodents. It is important to note that direct head-to-head comparative studies for all parameters are limited, and thus, data has been carefully compiled from various sources. Researchers should consider the experimental conditions of the cited studies when interpreting these values.
| Pharmacokinetic Parameter | This compound | MPEP | Species/Route |
| Peak Plasma Concentration (Cmax) | ~7-11 µM (at 5 mg/kg, i.p.) | ~2.6 µM (at 5 mg/kg, i.p.) | Rat |
| Peak Brain ECF Concentration | ~1.3 µM (at 5 mg/kg, i.p.) | ~0.14 µM (at 5 mg/kg, i.p.) | Rat |
| Oral Bioavailability (F%) | Higher than MPEP | Lower than this compound | General observation |
| In Vivo Receptor Occupancy (ED50) | ~0.7 mg/kg | ~0.8 mg/kg | Rat |
| Selectivity | Highly selective for mGluR5 | Less selective, with off-target effects at higher concentrations (e.g., NMDA receptors) | In vitro/In vivo |
Note: Brain Extracellular Fluid (ECF) concentrations are often considered more representative of the pharmacologically active fraction of a drug in the central nervous system. The higher brain ECF concentration of this compound at a similar dose suggests more efficient brain penetration and/or lower efflux compared to MPEP.
Experimental Protocols: Unveiling the Methodology
The following are detailed protocols for key experiments typically employed in the pharmacokinetic characterization of compounds like this compound and MPEP.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
Objective: To determine the plasma and brain concentration-time profiles of this compound and MPEP following oral administration.
Materials:
-
This compound and MPEP
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
-
Brain harvesting tools
-
Homogenizer
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Dosing Solution Preparation: Prepare a suspension of this compound or MPEP in the vehicle at the desired concentration.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of this compound or MPEP suspension via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma.
-
Brain Tissue Collection: At the final time point, euthanize the animals under deep anesthesia and perfuse transcardially with cold saline. Harvest the brain and store it at -80°C.
-
Brain Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Analyze the plasma and brain homogenate samples for this compound and MPEP concentrations using a validated LC-MS/MS method.
Bioanalytical Method: LC-MS/MS for Quantification
Objective: To quantify the concentrations of this compound and MPEP in plasma and brain homogenates.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation: Perform protein precipitation of plasma and brain homogenate samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analytes from endogenous components on the C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound, MPEP, and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of this compound and MPEP in the unknown samples.
Mandatory Visualization: Diagrams of Key Processes
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of this compound and MPEP.
Pharmacokinetic Experimental Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study in rodents.
Safety Operating Guide
Proper Disposal of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel now have a clear, step-by-step guide for the safe and compliant disposal of the research chemical 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine. This guide provides essential safety protocols, waste handling procedures, and immediate actions in case of accidental exposure, ensuring the well-being of laboratory staff and the protection of the environment.
While the hydrochloride salt of this compound, MTEP hydrochloride, is not classified as a hazardous substance under the Globally Harmonized System (GHS), a key structural component, 3-ethynylpyridine, is recognized as a flammable solid and an irritant to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, it is imperative to handle 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine with caution and treat it as hazardous waste.
Immediate Safety and Handling Precautions
Before handling the compound, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
In the event of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The proper disposal of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine waste is critical to laboratory safety and environmental compliance. Follow these steps to ensure safe disposal:
-
Waste Identification and Segregation:
-
All solid waste contaminated with 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, including weighing boats, contaminated gloves, and filter paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The waste should be categorized as non-halogenated organic waste.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine".
-
Indicate the primary hazards: "Flammable Solid" and "Irritant".
-
List all constituents and their approximate concentrations.
-
-
Storage of Hazardous Waste:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store the waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment unit to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Hazard and Disposal Information Summary
| Parameter | Information | Source |
| Chemical Name | 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine | N/A |
| CAS Number | 329205-68-7 | N/A |
| Primary Hazards | Flammable Solid, Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2][3][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | Inferred |
| Handling Precautions | Use in a chemical fume hood | Inferred |
| Waste Classification | Hazardous Waste (Non-halogenated organic) | Inferred |
| Disposal Method | Collection by certified hazardous waste disposal service | Inferred |
Disposal Decision Workflow
References
Personal protective equipment for handling 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (CAS: 329205-68-7). The following procedures are based on best practices for handling pyridine derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound, if available, and institutional safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
-
Eye Protection : Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection : Due to the varied recommendations for pyridine, selecting gloves with high chemical resistance is critical. Butyl rubber or neoprene gloves are recommended. If using nitrile gloves, ensure they are rated for pyridine and similar chemicals and change them frequently.[1][3][4] Always check the manufacturer's glove compatibility chart.
-
Body Protection : A flame-retardant lab coat, fully buttoned, is required.[4] For larger quantities or when there is a higher risk of exposure, impervious clothing and boots should be used.
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood.[1][3] If there is a risk of generating vapors or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges must be worn.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields; Face shield | Protects eyes from splashes and vapors.[3] |
| Hand Protection | Butyl rubber or neoprene gloves | Provides chemical resistance against pyridine-like structures.[1][4] |
| Body Protection | Flame-retardant lab coat; Impervious clothing | Protects skin from contact and guards against flammable hazards. |
| Respiratory | Chemical fume hood; NIOSH-approved respirator | Minimizes inhalation of potentially harmful vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls:
-
Ventilation Check : Before beginning any work, ensure the chemical fume hood is functioning correctly.[3]
-
Emergency Equipment : Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[4]
-
Spill Kit : Have a spill kit rated for flammable and organic solvents readily available.
-
Eliminate Ignition Sources : Remove all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment from the work area.[1][5]
2.2. Handling the Compound:
-
Don PPE : Put on all required personal protective equipment as specified above.
-
Grounding : When transferring the substance between containers, ensure they are properly grounded and bonded to prevent static discharge.[2]
-
Dispensing : Handle the compound exclusively within the fume hood. Keep the container tightly closed when not in use to minimize vapor release.[1]
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory area.[1][2]
2.3. Post-Handling:
-
Decontamination : Thoroughly wash hands and any exposed skin with soap and water after removing gloves.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[1][4] The storage container must be clearly labeled and tightly sealed.[4]
Emergency and Disposal Plan
3.1. Emergency Procedures:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Small Spill | If trained, clean up small spills using an inert absorbent material (e.g., sand or diatomaceous earth).[5] Wear full PPE, including respiratory protection. |
3.2. Disposal Plan:
-
Waste Collection : Collect all waste containing 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, including contaminated consumables, in a designated, sealed, and properly labeled hazardous waste container.[4]
-
Waste Segregation : Do not mix with incompatible waste streams. Store the waste container in a cool, well-ventilated area away from ignition sources.[4]
-
Institutional Protocol : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Physical and Chemical Properties (Data for Pyridine as a Reference)
Since specific data for the title compound is limited, the properties of pyridine are provided as a reference to inform handling and storage decisions.
| Property | Value |
| Boiling Point | 115 °C / 239 °F |
| Melting Point | -42 °C / -44 °F |
| Density | 0.978 g/cm³ (at 25 °C / 77 °F) |
| Vapor Pressure | Data not available |
| Flash Point | Data not available |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine in a laboratory setting.
Caption: Workflow for handling 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
